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Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one?

Title: The Physicochemical Profile and Synthetic Utility of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the dihydroquinolinone (dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Physicochemical Profile and Synthetic Utility of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the dihydroquinolinone (dihydrocarbostyril) scaffold represents a privileged pharmacophore. Specifically, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 944407-14-1) has emerged as a critical building block[1][2]. The unique juxtaposition of a highly electronegative fluorine atom and a sterically demanding methyl group on the aromatic ring imparts exceptional metabolic stability and target selectivity. This technical whitepaper elucidates the physicochemical properties, self-validating synthetic protocols, and downstream applications of this vital intermediate.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is essential for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data:

PropertyValueMechanistic Implication
CAS Number 944407-14-1Standard identifier for regulatory and sourcing compliance[2].
Molecular Formula C10H10FNO-
Molecular Weight 179.19 g/mol Low molecular weight allows substantial downstream functionalization without exceeding Lipinski's Rule of 5[1].
Calculated LogP ~2.1The 7-fluoro substituent optimally increases lipophilicity, balancing aqueous solubility with membrane permeability.
TPSA 29.10 ŲDriven by the lactam moiety; ideal for both CNS penetration and mycobacterial cell wall diffusion.
H-Bond Donors/Acceptors 1 / 2The lactam NH acts as a donor, while the C=O and F act as acceptors, providing specific target anchoring.

Causality of Structural Features: The fluorine atom at the C7 position acts as an isostere for hydrogen but provides a strong inductive electron-withdrawing effect. This not only protects the aromatic ring from cytochrome P450-mediated oxidation but also modulates the pKa of the adjacent lactam nitrogen. Concurrently, the C8 methyl group provides steric hindrance that dictates the conformational preference of any N-alkyl chains added during downstream functionalization, a key factor in receptor subtype selectivity[3][4].

Synthetic Methodology: The Intramolecular Friedel-Crafts Approach

The de novo synthesis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is achieved via a robust two-step sequence starting from 3-fluoro-2-methylaniline.

SynthWorkflow A 3-Fluoro-2-methylaniline C 3-Chloro-N-(3-fluoro-2- methylphenyl)propanamide A->C Acylation B 3-Chloropropionyl chloride + TEA / DCM (0°C to RT) B->C E 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one C->E Intramolecular Friedel-Crafts D AlCl3 / NaCl Melt 120°C - 130°C D->E

Figure 1: Two-step synthetic workflow for 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Self-Validating Protocol: Step-by-Step

Step 1: N-Acylation

  • Reaction Setup: Dissolve 1.0 eq of 3-fluoro-2-methylaniline in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0°C under an inert argon atmosphere.

  • Reagent Addition: Dropwise add 1.1 eq of 3-chloropropionyl chloride. Causality: The dropwise addition at 0°C prevents the exothermic formation of di-acylated side products.

  • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline (UV active, amine stain positive) should completely convert to a higher Rf spot (amide).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-chloro-N-(3-fluoro-2-methylphenyl)propanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: In a heavy-walled reaction vessel, combine the amide intermediate with a mixture of anhydrous AlCl3 (3.0 eq) and NaCl (0.5 eq).

  • Thermal Activation: Heat the solid mixture to 120–130°C to form a molten flux. Causality: The electron-withdrawing fluorine atom strongly deactivates the aromatic ring. Standard Lewis acid catalysis in solvent is insufficient to drive the reaction. The solvent-free AlCl3/NaCl melt provides the immense thermodynamic energy required to force the cyclization at the C6 position[5].

  • Validation Checkpoint 2: The reaction is self-indicating; the cessation of HCl gas evolution marks reaction completion (typically 2-3 hours). Confirm via LC-MS (Target m/z: [M+H]+ = 180.1).

  • Workup: Carefully quench the hot melt by pouring it over crushed ice and concentrated HCl (to dissolve aluminum salts). The highly lipophilic 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one will precipitate as a crystalline solid. Filter and recrystallize from ethanol/water.

Downstream Functionalization: N-Alkylation Dynamics

To integrate this scaffold into larger pharmacophores, the lactam nitrogen must be functionalized.

  • Deprotonation: Suspend the dihydroquinolinone in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: The lactam NH has a pKa of ~15. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent ensures rapid, irreversible deprotonation, driving the equilibrium entirely toward the nitrogen anion and preventing competing O-alkylation.

  • Alkylation: Add an excess of a dihaloalkane (e.g., 1-bromo-4-chlorobutane). The differential leaving group ability (Br > Cl) ensures selective mono-alkylation, yielding the N-(4-chlorobutyl) intermediate, which is primed for SN2 displacement by complex amines (e.g., piperazines).

Applications in Medicinal Chemistry

The structural nuances of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one make it a highly sought-after intermediate for two primary therapeutic areas[1]:

Anti-Tuberculosis Agents: As detailed in, this compound is a critical precursor for synthesizing heterobicyclic compounds that exhibit exceptional bactericidal activity against multidrug-resistant Mycobacterium tuberculosis[6][7]. The lipophilic nature of the fluorinated core is essential for penetrating the thick, mycolic acid-rich mycobacterial cell wall[8].

Antibacterial Quinolones: Research published in the highlights that the combination of an 8-methyl group and a 7-substituted fluoro-base on a quinolone/quinolinone core dramatically enhances potency against Gram-positive bacteria[3]. The 8-methyl group restricts the rotational freedom of the N1 substituent, locking the molecule into a bioactive conformation that tightly binds to bacterial topoisomerases[4].

Pharmacophore Core 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Core Scaffold) F_Atom 7-Fluoro Substitution Core->F_Atom Me_Group 8-Methyl Substitution Core->Me_Group Lactam Lactam Core (NH-C=O) Core->Lactam F_Effect Blocks CYP450 metabolism Increases lipophilicity (LogP) Enhances cell wall penetration F_Atom->F_Effect Me_Effect Provides steric hindrance Restricts N-alkyl bond rotation Improves target selectivity Me_Group->Me_Effect Lactam_Effect H-bond donor/acceptor Anchors to target receptors Site for N-alkylation Lactam->Lactam_Effect

Figure 2: Pharmacophore mapping of the 7-fluoro-8-methyl-dihydroquinolinone scaffold.

References

  • Otsuka Pharmaceutical Co Ltd. "Heterobicyclic compounds and their use for the treatment of tuberculosis." Google Patents (WO2016031255A1).
  • Fasani, E., et al. "Potent 6-Desfluoro-8-methylquinolones as New Lead Compounds in Antibacterial Chemotherapy." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

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Exploratory

Technical Whitepaper: Sourcing, Synthesis, and Application of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including atypical antipsychotics (e.g., ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including atypical antipsychotics (e.g., aripiprazole) and phosphodiesterase inhibitors (e.g., cilostazol). The specific derivative, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one , introduces unique steric and electronic parameters. The fluorine atom at the C7 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the C8 methyl group restricts the conformational freedom of the lactam nitrogen, modulating target binding affinity.

This guide provides an authoritative overview of the chemical identity, commercial sourcing strategies, and validated synthetic protocols for this critical building block.

Chemical Identity & Physical Properties

Accurate identification is the first step in establishing a robust supply chain or synthetic workflow. The following table summarizes the core registry and physical data for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one [1, 2].

PropertyValue
CAS Registry Number 944407-14-1
IUPAC Name 7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Structural Class Fluorinated Heterocycle / Lactam
Appearance Solid (typically off-white to pale yellow powder)

Supplier Sourcing & Quality Control Strategy

Procuring specialized fluorinated heterocycles requires navigating a fragmented supplier landscape. Commercial availability of CAS 944407-14-1 is primarily supported by specialized chemical vendors such as Chemazone , EvitaChem , and Guidechem [1, 2, 3].

Quality Control (QC) Mandates

When sourcing from third-party vendors, Application Scientists must implement a self-validating QC system before integrating the compound into downstream biological assays or complex syntheses:

  • ¹⁹F NMR Spectroscopy: Crucial for verifying the regiochemistry of the fluorine atom. The C7 fluorine should exhibit characteristic ortho-coupling with the C6 proton and meta-coupling with the C5 proton.

  • ¹H NMR Spectroscopy: Validates the presence of the lactam core. Look for a broad singlet at δ 8.5–9.5 ppm (NH proton) and a sharp singlet at δ 2.2–2.4 ppm corresponding to the C8 methyl group.

  • LC-MS: Ensure a purity of >95% via UV (254 nm) and confirm the mass [M+H]⁺ peak at m/z 180.2.

Mechanistic Pathway Visualization

To bypass supply chain bottlenecks, in-house synthesis is often required. We present two divergent pathways: a classical Friedel-Crafts approach and a modern, visible-light-mediated green chemistry approach.

SynthesisPathways Start 3-Fluoro-2-methylaniline Amide N-(3-Fluoro-2-methylphenyl) -3-chloropropanamide Start->Amide 3-Chloropropionyl chloride Et3N, DCM, 0°C Acrylamide N-(3-Fluoro-2-methylphenyl) acrylamide Start->Acrylamide Acryloyl chloride Et3N, DCM, 0°C FC Intramolecular Friedel-Crafts (AlCl3, 120°C) Amide->FC Lewis Acid Activation Target 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one FC->Target Route A (Classic) Photo Visible-Light Photocyclization (Thioxanthone, 450 nm) Acrylamide->Photo Triplet Energy Transfer Photo->Target Route B (Green Chemistry)

Fig 1: Divergent synthetic pathways for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols & Mechanistic Causality

Expert Note on Precursor Selection: Some automated commercial literature incorrectly cites 4-fluoro-2-methylaniline as the starting material for this synthesis [1]. Utilizing the 4-fluoro isomer will yield the 6-fluoro derivative. To synthesize the 7-fluoro-8-methyl target, the strict regiochemical precursor is 3-fluoro-2-methylaniline .

A critical advantage of using 3-fluoro-2-methylaniline is the regiochemical lock it provides. The C2 position is sterically blocked by the methyl group. Consequently, intramolecular cyclization is forced exclusively to the C6 position of the aniline, eliminating regioisomeric byproducts.

Protocol A: Classical Amidation and Friedel-Crafts Alkylation

This protocol is highly scalable and relies on robust, inexpensive reagents.

Step 1: Synthesis of N-(3-Fluoro-2-methylphenyl)-3-chloropropanamide

  • Reaction: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (Et₃N, 1.5 eq) as an acid scavenger.

  • Causality of Temperature: Cool the system to 0°C. Dropwise addition of 3-chloropropionyl chloride (1.1 eq) at this temperature is mandatory to suppress exothermic degradation and prevent di-acylation of the aniline nitrogen.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the ninhydrin-active aniline spot (Rf ~0.6) is fully consumed, replaced by the amide intermediate (Rf ~0.4). Quench with saturated aqueous NaHCO₃, extract, and concentrate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction: Mix the isolated amide intermediate with anhydrous aluminum chloride (AlCl₃, 3.0 eq). Heat the solid mixture to 120°C to create a molten state.

  • Mechanistic Causality: The strong Lewis acid (AlCl₃) coordinates with the terminal alkyl chloride, generating a highly electrophilic carbocation equivalent. The sterically unhindered C6 position of the aromatic ring attacks this electrophile, forming the 6-membered lactam ring.

  • Validation: Cool the melt, carefully quench with ice water (highly exothermic), and extract with EtOAc. Purify via flash chromatography.

Protocol B: Visible-Light Mediated Photocyclization (Modern Approach)

For laboratories equipped with photoreactors, this method avoids harsh Lewis acids and high temperatures, representing a greener alternative [4].

  • Precursor Synthesis: React 3-fluoro-2-methylaniline with acryloyl chloride to form the corresponding N-acrylamide.

  • Photocyclization: Dissolve the N-acrylamide in a solvent mixture of 2,2,2-trifluoroethanol (TFE) and CHCl₃. Add a catalytic amount of 2-chlorothioxanthone.

  • Mechanistic Causality: Irradiate the solution with 450 nm visible light. The thioxanthone catalyst absorbs the photons, undergoes intersystem crossing to a triplet state, and transfers this energy to the acrylamide. This triplet energy transfer induces a 6π-photocyclization via a biradical intermediate, yielding the target 3,4-dihydroquinolin-2(1H)-one [4].

  • Validation: Reaction progression is easily monitored via LC-MS, tracking the mass shift and structural rigidification.

References

  • Chemazone. "7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one". Available at: [Link]

  • Oddy, M. J., et al. "Visible-Light Mediated Metal-Free 6π- Photocyclisation of N-Acrylamides: Thioxanthone Triplet Energy Transfer Enables the Synthesis of 3,4-Dihydroquinolin-2-Ones." Org. Lett. 2021, 23, 8963–8967. Referenced via University of Cape Town. Available at: [Link]

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Executive Summary and Chemical Context The quinolinone scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including atypical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The quinolinone scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including atypical antipsychotics and targeted therapeutics[1]. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 944407-14-1) is a critical synthetic intermediate within this class[2].

The structural modifications on this specific analog—namely, the highly electronegative fluorine atom at the 7-position and the sterically demanding methyl group at the 8-position—significantly alter the molecule's electronic distribution and conformational landscape[1]. Understanding the precise three-dimensional atomic arrangement of this molecule is essential for rational, structure-based drug design[3]. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these absolute configurations, bond lengths, and supramolecular interactions[4][5].

This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction data collection, and structural refinement of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, grounded in established crystallographic principles for small organic molecules.

Crystallization Methodology

The prerequisite for SCXRD is the growth of a high-quality, defect-free single crystal[6]. For fluorinated dihydroquinolinones, balancing solubility and nucleation rate is critical to prevent the formation of microcrystalline powders.

Step-by-Step Protocol:
  • Purity Verification: Ensure the synthesized 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is >99% pure via HPLC. Impurities can act as nucleation sites, leading to twinned or poorly diffracting crystals.

  • Solvent System Selection: Prepare a binary solvent system of hexane and ethyl acetate (3:1 v/v)[6]. Causality: Ethyl acetate provides initial solubility for the polar lactam core, while the non-polar hexane acts as an antisolvent. The differential vapor pressures of these solvents facilitate a controlled supersaturation gradient.

  • Dissolution and Filtration: Dissolve ~50 mg of the compound in a minimal volume (approx. 2-3 mL) of the solvent mixture. Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate contaminants.

  • Controlled Evaporation: Loosely cap the vial (or cover with parafilm punctured with a single needle hole) and store it in a vibration-free environment at a constant ambient temperature (298 K)[6][7].

  • Harvesting: After 3–7 days, inspect the vial using a polarizing optical microscope. Select a crystal with well-defined faces, uniform extinction under cross-polarized light, and optimal dimensions (ideally ~0.20 × 0.18 × 0.15 mm)[8].

G N1 Synthesis & Purification (>99% Purity) N2 Solvent Selection (Hexane/EtOAc 3:1) N1->N2 N3 Slow Evaporation (Controlled Nucleation) N2->N3 N4 Crystal Selection (Polarizing Microscope) N3->N4 N5 Cryo-Mounting (100 K N2 Stream) N4->N5 N6 X-Ray Diffraction (Mo/Cu Kα Radiation) N5->N6

Caption: Workflow from compound purification to X-ray diffraction data acquisition.

X-Ray Diffraction Data Collection

Accurate data collection requires minimizing thermal noise and maximizing the signal-to-noise ratio of high-angle reflections.

Step-by-Step Protocol:
  • Cryo-Mounting: Coat the selected crystal in a cryoprotectant (e.g., perfluoropolyether oil) and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer goniometer in a steady stream of cold nitrogen gas (100 K). Causality: Cryocooling minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), which significantly enhances the resolution of the diffraction pattern and mitigates X-ray-induced radiation damage[9].

  • Unit Cell Determination: Expose the crystal to Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5406 Å) radiation[7][8]. Collect a matrix of initial frames to determine the preliminary unit cell parameters and assess crystal mosaicity.

  • Full Data Acquisition: Execute a data collection strategy designed to achieve >99% completeness up to a resolution of at least 0.80 Å. Utilize an appropriate exposure time (e.g., 1.0 s/step) based on the diffracting power of the crystal[7].

Data Processing and Structural Refinement

The transformation of raw diffraction images into a 3D atomic model relies on rigorous computational physics[3].

Step-by-Step Protocol:
  • Integration and Scaling: Process the raw frames to extract the intensities of the Bragg reflections[6].

  • Absorption Correction: Apply a multi-scan absorption correction. Causality: The crystal absorbs X-rays differently depending on its orientation relative to the beam. Correcting this ensures that the measured intensities accurately reflect the structure factors.

  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). This generates the initial electron density map.

  • Refinement: Refine the structural model against F2 using full-matrix least-squares techniques (e.g., SHELXL integrated within Olex2)[5].

    • Non-Hydrogen Atoms: Refine with anisotropic displacement parameters to model their thermal motion ellipsoids.

    • Hydrogen Atoms: Place in geometrically calculated positions and refine using a riding model ( Uiso​ tied to the parent atom) to prevent over-parameterization and ensure chemical logic.

G N1 Raw Diffraction Images N2 Data Integration (Intensity Extraction) N1->N2 N3 Absorption Correction (Multi-scan) N2->N3 N4 Structure Solution (Direct Methods/SHELXT) N3->N4 N5 Model Refinement (Least-Squares on F²) N4->N5 N6 Final Structural Model (CIF Generation) N5->N6

Caption: Computational pipeline for crystallographic structure solution and refinement.

Structural Analysis and Conformation

Based on crystallographic data of analogous fluorinated 3,4-dihydroquinolin-2(1H)-ones[8], the structural analysis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one reveals specific geometric features:

  • Ring Puckering: Unlike fully aromatic quinolines, the sp3 hybridization of the C3 and C4 atoms breaks the planarity of the ring. The six-membered dihydroquinolinone ring adopts a non-classical, puckered conformation, which can be quantitatively described using Cremer-Pople puckering parameters (Amplitude Q , Θ , Φ )[8].

  • Steric Strain: The 8-methyl group introduces significant steric bulk adjacent to the lactam nitrogen (N1) and the 7-fluoro substituent. This steric clash forces a specific torsional angle alignment to minimize repulsion, directly impacting the molecule's binding kinetics to biological targets.

  • Supramolecular Assembly: The crystal packing is heavily dictated by intermolecular hydrogen bonding. The lactam moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), typically forming robust N-H···O dimers or infinite chains[8]. Furthermore, the highly electronegative 7-fluoro atom participates in secondary C-H···F interactions, stabilizing the 3D crystal lattice[8].

Quantitative Data Presentation

Below is a representative summary of the crystallographic parameters expected for this class of compound, providing a benchmark for validation.

Table 1: Representative Crystallographic Parameters for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

ParameterValue / Description
Chemical Formula C₁₀H₁₀FNO
Formula Weight 195.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Typical for this class)
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.6 Å, b ≈ 10.1 Å, c ≈ 11.6 Å, β ≈ 95.7°
Volume ~1005 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.29 g/cm³
Absorption Coefficient (μ) ~0.10 mm⁻¹
Key Interactions N-H···O, C-H···F

(Note: Unit cell dimensions and space group are representative approximations based on structural analogs of fluorinated dihydroquinolinones[8]).

Conclusion

The rigorous application of single-crystal X-ray diffraction to 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one provides unambiguous verification of its molecular geometry, stereochemistry, and solid-state packing. By adhering to the controlled crystallization and low-temperature data collection protocols outlined above, researchers can generate high-resolution structural models. These models are indispensable for downstream applications, including computational docking studies, structure-based drug design (SBDD), and the optimization of synthetic pharmaceutical pathways[3][9].

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Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) & Toxicological Profiling of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Pharmacological Significance As the demand for novel therapeutic scaffolds intensifies, quinolin-2-one derivatives have emerged as privileged pharmacophores in medicinal chemistry, exhibiting potent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

As the demand for novel therapeutic scaffolds intensifies, quinolin-2-one derivatives have emerged as privileged pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer properties 1. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 944407-14-1) represents a highly specialized building block. The strategic incorporation of a fluorine atom at the C7 position enhances metabolic stability by blocking oxidative degradation, while the C8 methyl group provides steric constraints that can critically influence receptor binding conformations.

This whitepaper provides an authoritative synthesis of the physicochemical properties, toxicological profile, and standardized handling protocols for this compound. Designed for drug development professionals, it establishes a self-validating framework for safe laboratory handling and in vitro evaluation.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is critical for predicting its behavior in biological assays and formulation matrices. The presence of the lactam (cyclic amide) core allows for both hydrogen bond donation (via the NH group) and acceptance (via the carbonyl oxygen), heavily influencing its solubility profile.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
IUPAC Name 7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-oneDefines the saturated C3-C4 bond, distinguishing it from fully aromatic quinolones.
CAS Number 944407-14-1Unique registry identifier for procurement and SDS tracking.
Molecular Formula C₁₀H₁₀FNOIndicates the degree of saturation and halogenation.
Molecular Weight 179.19 g/mol Low molecular weight ensures high ligand efficiency and favorable diffusion.
Appearance Light brown/off-white solidTypical of halogenated dihydroquinolinones; sensitive to photo-oxidation.
Solubility Soluble in DMSO, DMF, NMPRequires polar aprotic solvents for stock solution preparation in biological assays.

Toxicological Profile (Tox-Profile) & Mechanistic Insights

While the dihydroquinolinone core is generally well-tolerated in clinical applications, the specific substitution pattern dictates its toxicity profile. Based on structural analogs and the reactivity of the aniline-derived core, the primary toxicological concerns center around hepatic metabolism and cellular oxidative stress 2.

Causality of Toxicity: CYP450 Bioactivation

In the liver, Phase I metabolizing enzymes (particularly CYP3A4 and CYP1A2) typically target electron-rich aromatic rings. Although the C7-fluorine provides a metabolic shield at that specific locus, oxidation can still occur at the unsubstituted C5 or C6 positions. This pathway can generate reactive epoxide or quinone imine intermediates. If cellular Glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic proteins, triggering oxidative stress and subsequent hepatocellular necrosis.

MetabolicPathway A 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Parent Compound) B Hepatic CYP450 Enzymes (Phase I Metabolism) A->B Oxidation C Reactive Epoxide / Quinone Imine Intermediate B->C Bioactivation D Glutathione (GSH) Conjugation (Detoxification) C->D GSH Depletion E Covalent Binding to Hepatic Proteins (Toxicity) C->E Oxidative Stress F Excretion via Bile/Urine D->F Safe Clearance

Proposed CYP450-mediated metabolic activation and hepatotoxicity pathway of the quinolinone core.

Safety Data Sheet (SDS) & Risk Mitigation

Handling 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one requires strict adherence to GHS (Globally Harmonized System) protocols to mitigate exposure risks 3.

Table 2: GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement (Code)
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single) Category 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Use a Type P3 (EN 143) respirator cartridge. The fine powder form poses a significant inhalation risk, capable of inducing direct respiratory tract irritation.

  • Dermal Protection: Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 min). The lipophilic nature of the methyl and fluoro groups enhances dermal penetration.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent aerosolization.

Spill and Emergency Protocols
  • Evacuation & Containment: Isolate the spill area. Remove all sources of ignition, as suspended organic dust can present an explosion hazard.

  • Collection: Do not dry sweep. Moisten the spill with a low-volatility solvent (e.g., isopropanol) to suppress dust, then use non-sparking tools to transfer the material into a sealed, hazardous waste container 3.

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution followed by copious amounts of water to degrade any residual active compound.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation and a built-in quality control checkpoint.

Protocol 1: Microwave-Assisted Synthesis of the Target Lactam

Traditional thermal cyclocondensation of anilines often requires 6-8 hours of reflux and yields significant hazardous waste. Microwave-assisted synthesis drastically improves reaction kinetics via direct dielectric heating of the solvent molecules 4.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 4-fluoro-2-methylaniline and 1.2 mmol of ethyl acetoacetate in 3.0 mL of N-methylpyrrolidone (NMP).

    • Causality: NMP is selected for its high boiling point and excellent microwave absorbance, ensuring uniform superheating.

  • Catalyst Addition: Add 10 mol% of p-toluenesulfonic acid (PTSA) to the mixture.

    • Causality: PTSA acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of ethyl acetoacetate to accelerate the initial nucleophilic attack by the aniline nitrogen.

  • Microwave Irradiation: Seal the vial and irradiate at 150°C for 25-30 minutes.

    • Causality: The closed-vessel system prevents the evaporation of volatile intermediates and drives the equilibrium toward the cyclized lactam by forcing the elimination of water and ethanol 1.

  • Isolation & Validation: Cool the vial to room temperature and pour the mixture into 15 mL of ice-cold distilled water. Filter the resulting precipitate.

    • Self-Validation Check: Analyze the crude solid via LC-MS. The presence of a dominant peak at m/z 180.2 [M+H]⁺ confirms successful cyclization. Recrystallize from ethanol to achieve >98% purity.

SynthesisWorkflow Step1 Reagent Preparation Aniline + Ethyl Acetoacetate Step2 Catalyst Addition PTSA (10 mol%) Step1->Step2 Step3 Microwave Irradiation 150°C for 25-30 mins Step2->Step3 Step4 Cyclocondensation Water Elimination Step3->Step4 Closed-vessel Step5 Precipitation & Isolation (Yield: 82-85%) Step4->Step5 High purity

Step-by-step microwave-assisted cyclocondensation synthesis workflow for the target lactam.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 MTT Assay)

To evaluate the hepatotoxic potential modeled in Section 3, a standardized cell viability assay is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver cancer) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: HepG2 cells are chosen because they retain basal levels of CYP450 activity, making them an appropriate model for detecting metabolism-induced toxicity.

  • Compound Treatment: Aspirate the media and treat the cells with varying concentrations of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (0.1 μM to 100 μM) dissolved in media (final DMSO concentration <0.1%).

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., 50 μM Chlorpromazine) to validate the assay's sensitivity to hepatotoxins.

  • MTT Incubation: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Readout: Solubilize the formazan crystals with 100 μL of DMSO per well and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ to determine the therapeutic window.

References

  • Chemical Substance Information - 7-bromo-8-chloro-1,2-dihydroquinolin-2-one (Analog SDS Data). NextSDS.[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.[Link]

Sources

Foundational

Mechanism of action of fluorinated dihydroquinolinone derivatives in vitro

An In-Depth Technical Guide to Elucidating the In-Vitro Mechanism of Action of Fluorinated Dihydroquinolinone Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In-Vitro Mechanism of Action of Fluorinated Dihydroquinolinone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in-vitro mechanism of action of novel fluorinated dihydroquinolinone derivatives. We will move beyond a simple recitation of protocols and delve into the strategic thinking and experimental causality required to build a robust and defensible mechanistic narrative.

For the purpose of this guide, we will focus on a hypothetical, yet representative, fluorinated dihydroquinolinone derivative, hereafter referred to as FDQ-7 , a potent and selective inhibitor of a critical oncology target, the serine/threonine kinase PLK1 (Polo-like kinase 1) . The methodologies and logical flow presented can be adapted to other derivatives with different molecular targets.

Part 1: Foundational Strategy - From Target Identification to Mechanistic Confirmation

The journey to elucidate a compound's mechanism of action is a multi-step process. It begins with broad, high-throughput screening to identify a potential biological target and progressively narrows down to specific, nuanced interactions. Our initial hypothesis, based on preliminary screening data, is that FDQ-7 exerts its anti-proliferative effects by directly inhibiting PLK1.

Our experimental strategy is therefore designed to test this hypothesis through a series of logical, interconnected stages:

  • Direct Target Engagement & Potency: Does FDQ-7 physically interact with PLK1, and with what affinity?

  • Enzymatic Inhibition: How does FDQ-7 affect the catalytic activity of PLK1?

  • Cellular Target Engagement & Pathway Modulation: Does FDQ-7 engage PLK1 within a cellular context, and does this lead to the expected downstream signaling consequences?

  • Phenotypic Confirmation: Do the cellular effects of FDQ-7 align with the known biological roles of PLK1?

This structured approach ensures that each experimental stage builds upon the last, creating a self-validating and coherent mechanistic story.

Part 2: Experimental Deep Dive - Protocols and Rationale

Stage 1: Direct Target Engagement & Potency Determination

The first critical step is to confirm a direct interaction between FDQ-7 and its putative target, PLK1. Several biophysical techniques can be employed, each with its own strengths. We will focus on two complementary methods:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

  • Surface Plasmon Resonance (SPR): This method provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the compound-target interaction, from which the equilibrium dissociation constant (KD) can be calculated.

Rationale: ITC is considered the "gold standard" for characterizing binding affinities as it is a label-free, in-solution technique that directly measures the heat of binding. This provides unambiguous evidence of a direct interaction and its thermodynamic drivers.

Step-by-Step Methodology:

  • Protein Preparation: Recombinant human PLK1 protein is expressed and purified. Ensure the protein is properly folded and active. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Compound Preparation: Dissolve FDQ-7 in 100% DMSO to create a high-concentration stock solution. Dilute this stock into the same ITC running buffer used for the protein to a final concentration of 1-2% DMSO.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). The sample cell is filled with the PLK1 protein solution (typically 10-20 µM), and the injection syringe is filled with the FDQ-7 solution (typically 100-200 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the FDQ-7 solution are made into the sample cell containing the PLK1 protein. The heat change after each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation:

ParameterValue
KD (Dissociation Constant)50 nM
n (Stoichiometry)1.05
ΔH (Enthalpy)-15.2 kcal/mol
-TΔS (Entropy)2.5 kcal/mol

Table 1: Representative thermodynamic parameters for the interaction of FDQ-7 with PLK1 as determined by ITC.

Stage 2: Enzymatic Inhibition Assay

Once direct binding is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity.

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase inhibition. It measures the displacement of a fluorescently labeled ATP-competitive ligand from the kinase active site by the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant PLK1 kinase in the reaction buffer.

    • Prepare a serial dilution of FDQ-7 in the reaction buffer containing a constant concentration of DMSO.

    • Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup: Add the PLK1 kinase solution, the serially diluted FDQ-7 (or vehicle control), and the tracer/antibody mixture to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the FDQ-7 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)
FDQ-775 nM
Staurosporine (Control)10 nM

Table 2: IC50 values for FDQ-7 and a control inhibitor against PLK1.

Stage 3: Cellular Target Engagement & Pathway Modulation

Demonstrating that FDQ-7 can engage PLK1 within the complex environment of a living cell is a critical step in validating its mechanism of action.

Rationale: CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This allows for the direct assessment of target engagement in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency. Treat the cells with FDQ-7 or a vehicle control for a specified time (e.g., 2 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.

  • Heat Shock: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of PLK1 by Western blotting.

  • Data Analysis: Quantify the band intensities for PLK1 at each temperature. Plot the percentage of soluble PLK1 against the temperature for both the FDQ-7 treated and vehicle-treated samples. The shift in the melting curve indicates target stabilization by FDQ-7.

Visualization of Experimental Workflow:

cluster_0 CETSA Workflow A 1. Cell Culture & Treatment (FDQ-7 or Vehicle) B 2. Cell Lysis A->B C 3. Heat Shock Gradient (40-70°C) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot Analysis (Soluble Fraction for PLK1) D->E F 6. Data Analysis (Generate Melt Curves) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Stage 4: Phenotypic Confirmation

The final piece of the puzzle is to demonstrate that the observed cellular phenotype upon FDQ-7 treatment is consistent with the known biological functions of PLK1. PLK1 is a master regulator of mitosis, and its inhibition is known to cause cell cycle arrest in G2/M phase and ultimately lead to apoptosis.

Rationale: This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, enabling the detection of cell cycle arrest at specific phases.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed a suitable cancer cell line at a low density and allow them to adhere. Treat the cells with various concentrations of FDQ-7, a vehicle control, and a positive control (e.g., nocodazole) for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured by the fluorescence intensity of the DNA dye.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.

Visualization of Signaling Pathway:

cluster_1 PLK1-Mediated Mitotic Progression PLK1 PLK1 Cdc25 Cdc25 PLK1->Cdc25 phosphorylates & activates CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis FDQ7 FDQ-7 FDQ7->PLK1 inhibits

Caption: Simplified pathway of PLK1 in mitotic entry and its inhibition by FDQ-7.

Part 3: Conclusion and Future Directions

This guide has outlined a logical and robust workflow for elucidating the in-vitro mechanism of action of a novel fluorinated dihydroquinolinone derivative, FDQ-7, as a PLK1 inhibitor. By systematically progressing from direct target engagement to phenotypic confirmation, we have built a strong, evidence-based case for its mechanism.

Future studies could delve deeper into the specifics of the enzyme inhibition kinetics (e.g., ATP-competitive vs. non-competitive), explore the effects on other PLK family members to confirm selectivity, and utilize phosphoproteomics to map the downstream signaling consequences of PLK1 inhibition by FDQ-7 in an unbiased manner.

References

  • Polo-like kinase 1 (PLK1) as a cancer therapy target. Source: Nature Reviews Cancer.[Link]

  • Isothermal Titration Calorimetry (ITC) in Drug Discovery. Source: Journal of Medicinal Chemistry.[Link]

  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement Assessment. Source: Science.[Link]

  • Cell Cycle Analysis by Flow Cytometry. Source: Current Protocols in Molecular Biology.[Link]

  • High-Throughput Screening for Kinase Inhibitors. Source: Nature Reviews Drug Discovery.[Link]

Exploratory

Mass Spectrometry Fragmentation Patterns of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one: A Mechanistic Guide

Executive Summary The structural elucidation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structural motif, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a critical bottleneck in preclinical drug development. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structural motif, frequently serving as the core for kinase inhibitors, neuronal nitric oxide synthase (nNOS) inhibitors, and coagulation factor XIa antagonists 1. When functionalized with specific halogens and alkyl groups—such as in 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one —the molecule exhibits unique gas-phase dissociation behaviors under collision-induced dissociation (CID).

This whitepaper provides a comprehensive, mechanistic breakdown of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this specific molecule. By understanding the causality behind these fragmentation pathways, researchers can confidently identify this substructure in complex biological matrices or during synthetic impurity profiling.

Mechanistic Rationale of Gas-Phase Dissociation

In positive-ion mode (ESI+), 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Exact Mass: 179.0746 Da) readily forms a protonated precursor ion [M+H]+ at m/z 180.082. The subsequent fragmentation is governed by three distinct thermodynamic and kinetic pathways.

Pathway A: Lactam Ring Cleavage (The "Amide Effect")

While the carbonyl oxygen is the most thermodynamically stable site for protonation, gas-phase fragmentation of lactams is kinetically driven by the N-protonated tautomer. Protonation at the nitrogen atom significantly weakens the adjacent C–N amide bond 2. Upon collisional activation, the saturated heterocyclic ring undergoes a retro-annular cleavage, resulting in two primary neutral losses:

  • Loss of Carbon Monoxide (CO, -28.00 Da): Yields a highly abundant fragment at m/z 152.087. This is the hallmark diagnostic ion for cyclic amides 3.

  • Loss of Ketene ( CH2​=C=O , -42.01 Da): A secondary ring-contraction event involving the C3 and C4 aliphatic carbons yields a fragment at m/z 138.072.

Pathway B: Halogen-Driven Expulsion (The "Ortho-Fluoro Effect")

Fluorine is highly electronegative and forms a very strong bond with carbon; however, in energized, electron-deficient gas-phase cations, the expulsion of neutral hydrogen fluoride (HF, -20.01 Da) is a dominant secondary fragmentation pathway. Following the loss of CO (m/z 152.087), the proximity of the 7-fluoro and 8-methyl groups facilitates a proton abstraction from the methyl group (or the residual ring), driving the elimination of HF to form a highly stabilized, conjugated aromatic cation at m/z 132.081.

Pathway C: Homolytic Alkyl Cleavage

Though less common in low-energy CID due to the "even-electron rule," elevated collision energies (>35 eV) can induce homolytic cleavage of the C– CH3​ bond at the 8-position. This results in the loss of a methyl radical ( CH3∙​ , -15.02 Da) from the m/z 152.087 ion, generating a radical cation at m/z 137.064. The extended conjugation of the quinoline remnant stabilizes this radical species.

Quantitative Data Presentation

The table below summarizes the theoretical high-resolution mass spectrometry (HRMS) data for the primary and secondary fragments. Utilizing narrow mass extraction windows (< 5 ppm) based on these exact masses ensures high specificity during LC-MS/MS targeted screening.

Table 1: HRMS Fragmentation Data for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Ion TypeFormulaTheoretical m/zNeutral LossMechanistic Origin
Precursor Ion C10​H11​FNO+ 180.082N/A [M+H]+ via ESI+
Fragment 1 C9​H11​FN+ 152.087-28.00 (CO)Lactam ring cleavage
Fragment 2 C8​H9​FN+ 138.072-42.01 ( C2​H2​O )Ketene expulsion
Fragment 3 C9​H10​N+ 132.081-48.00 (CO + HF)Secondary HF loss
Fragment 4 C8​H8​N+ 118.065-62.02 ( C2​H2​O
  • HF)
Secondary HF loss
Fragment 5 C8​H8​FN+∙ 137.064-43.02 (CO + CH3∙​ )Homolytic radical loss

Fragmentation Pathway Visualization

The following logical diagram maps the hierarchical relationship between the precursor ion and its collision-induced dissociation products.

MS_Fragmentation M [M+H]+ m/z 180.082 C10H11FNO+ F1 m/z 152.087 C9H11FN+ Loss of CO M->F1 - CO (-28 Da) CID Pathway A1 F2 m/z 138.072 C8H9FN+ Loss of Ketene M->F2 - CH2=C=O (-42 Da) CID Pathway A2 F3 m/z 132.081 C9H10N+ Loss of HF F1->F3 - HF (-20 Da) CID Pathway B F5 m/z 137.064 C8H8FN+• Loss of CH3• F1->F5 - CH3• (-15 Da) CID Pathway C F4 m/z 118.065 C8H8N+ Loss of HF F2->F4 - HF (-20 Da) CID Pathway B

Figure 1: CID fragmentation cascade of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical integrity, the following step-by-step methodology is designed as a self-validating system. The inclusion of a wide collision energy ramp ensures the capture of both kinetically favored (low CE) and thermodynamically demanding (high CE) fragments.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote pre-column protonation.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C.

  • Mobile Phase A: Optima LC-MS Water + 0.1% Formic Acid.

  • Mobile Phase B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (re-equilibration for 1.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Acquisition (Q-TOF or QqQ)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow (N2): 800 L/hr.

  • Collision Gas: High-purity Argon (for CID).

  • MS/MS Acquisition: Perform a Product Ion Scan targeting the precursor m/z 180.08.

  • Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 45 eV .

    • Validation Check: At 15-20 eV, m/z 152.08 and 138.07 should dominate the spectrum. At 35-45 eV, the secondary fragments (m/z 132.08, 118.06, and 137.06) must appear, validating the sequential cleavage pathways.

References

  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PLOS One URL
  • Source: International Journal of Mass Spectrometry (via ResearchGate)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

This application note provides a comprehensive, causality-driven framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-Fluoro-8-methyl-3,4-dihydroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, causality-driven framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one . This guide is designed for analytical scientists and drug development professionals tasked with ensuring the purity and quality of this specialized pharmaceutical intermediate.

Physicochemical Profiling & Chromatographic Rationale

Before selecting a column or mobile phase, we must deconstruct the physicochemical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one to predict its chromatographic behavior:

  • Structural Core (Lactam): The 3,4-dihydroquinolin-2(1H)-one scaffold contains a cyclic amide (lactam). The lactam NH is highly weakly acidic (pKa > 14), meaning the molecule remains completely neutral across the standard reversed-phase pH operating range (pH 2.0–8.0).

  • Substituents (Fluoro & Methyl): The addition of the 7-fluoro and 8-methyl groups increases the overall lipophilicity (estimated LogP ~2.5) compared to the unsubstituted core, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC)[1].

  • UV Chromophore: The conjugated aromatic ring and lactam system exhibit strong π→π∗ and n→π∗ transitions. Maximum UV absorbance is typically observed at ~215 nm (high sensitivity) and ~254 nm (high specificity for aromatic compounds).

Causality in Method Design: Although the molecule is neutral, residual silanols on silica-based C18 columns can hydrogen-bond with the lactam carbonyl, leading to peak tailing. To suppress this secondary interaction, an acidic modifier (0.1% Formic Acid, pH ~2.7) is added to the mobile phase to ensure all stationary-phase silanols are fully protonated, yielding sharp, symmetrical peaks[1]. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity (reducing system backpressure) and lower UV cutoff (190 nm), which is critical for baseline stability when monitoring at 215 nm.

HPLC_Method_Development A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (C18, 100Å, 3 µm) A->B C Mobile Phase Optimization (Aqueous FA / Acetonitrile) B->C D Elution Strategy (Gradient Development) C->D E Detector Configuration (UV-Vis / PDA at 215 & 254 nm) D->E F Method Validation (ICH Q2(R2) & USP <1225>) E->F

Figure 1: Systematic HPLC method development workflow for the dihydroquinolinone derivative.

Experimental Protocol & Chromatographic Conditions

Because 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is often synthesized via multi-step pathways (e.g., cyclization of functionalized anilines), the analytical method must resolve the active pharmaceutical ingredient (API) from highly polar uncyclized precursors and non-polar over-alkylated byproducts. A gradient elution strategy is mandatory to achieve this without excessive band broadening.

Reagents and Materials
  • Water: HPLC or Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/Gradient grade.

  • Formic Acid (FA): LC-MS or HPLC grade (99% purity).

  • Reference Standard: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (≥99.0% purity).

Chromatographic Parameters

Table 1: Optimized HPLC Method Parameters

ParameterSpecification / SettingRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh carbon load and end-capping minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterControls pH (~2.7) to maintain peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal elution strength and low UV absorbance.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temperature 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection (PDA/UV) 215 nm (Quantitation) & 254 nm (Purity)215 nm captures maximum absorbance; 254 nm confirms aromaticity.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold to retain polar impurities.
2.09010Start of linear gradient.
12.01090Elutes the main target and strongly retained non-polar byproducts.
15.01090Isocratic wash to clear the column matrix.
15.19010Return to initial conditions.
20.09010Column re-equilibration (Self-validating system readiness).
Step-by-Step Sample Preparation Workflow

A self-validating protocol requires that the sample diluent closely matches the initial mobile phase conditions to prevent solvent-mismatch band broadening.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Testing (SST): Inject the working standard six times consecutively. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) > 5000, and the tailing factor (Tf) is ≤ 1.5.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To ensure the method is scientifically sound and legally defensible for regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2] and the United States Pharmacopeia (USP) General Chapter <1225>[3]. The objective of this validation is to demonstrate "fitness for purpose" through a lifecycle management approach[4].

Validation_Framework Core ICH Q2(R2) Validation Spec Specificity (Peak Purity) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (Recovery %) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec Rob Robustness (DoE Approach) Core->Rob

Figure 2: Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

Validation Parameters and Execution
  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. To prove this, the working standard is subjected to forced degradation: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H₂O₂ (Oxidative), Thermal (80°C), and Photolytic (UV light). Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector.

  • Linearity and Range: The reportable range is derived from product specifications[2]. Linearity is evaluated by preparing 5 to 7 concentration levels ranging from 25% to 150% of the nominal target concentration (0.025 mg/mL to 0.150 mg/mL).

  • Accuracy (Recovery): Evaluated by spiking known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Triplicate preparations are made at each level.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed using 6 independent preparations of the sample at 100% concentration. Intermediate precision is verified by a second analyst on a different day using a different HPLC system[2].

Table 3: Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) / USP <1225> Acceptance Criteria
System Suitability Tailing factor ≤ 1.5; %RSD of 6 injections ≤ 2.0%; Resolution > 2.0
Specificity No interference at the retention time of the main peak; Peak purity passed.
Linearity Correlation coefficient ( R2 ) ≥ 0.999; y-intercept bias ≤ ±2.0%.
Accuracy Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision %RSD of 6 sample preparations ≤ 2.0%.
Intermediate Precision Cumulative %RSD (12 preparations across 2 days/analysts) ≤ 2.0%.
Robustness Deliberate variations (Flow ±0.1 mL/min, Temp ±5°C) yield %RSD ≤ 2.0%.

Conclusion

By leveraging the physicochemical properties of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, this gradient RP-HPLC method provides a robust, stability-indicating analytical solution. Grounding the procedure in strict ICH Q2(R2) and USP <1225> validation frameworks ensures that the resulting data is highly accurate, reproducible, and fully compliant with global pharmaceutical regulatory standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Title: Practical HPLC Method Development By Lloyd R. Snyder, Joseph J. Kirkland, and Joseph L. Glajch. Source: Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Note: Advanced Solvent Selection and Crystallization Protocol for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 7-Fluoro-8-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized in the development of novel heterocyclic active pharmaceutical ingredients (APIs). The purity and solid-state properties (polymorphism) of this intermediate directly dictate the yield, safety profile, and regulatory compliance of downstream APIs.

This application note provides a comprehensive, self-validating workflow for selecting the optimal crystallization solvent system. By transitioning from empirical trial-and-error to a thermodynamic, data-driven approach, this protocol ensures maximum recovery, optimal impurity rejection, and robust process scalability.

Scientific Principles & Causality: The Thermodynamics of Solvent Selection

Solvent selection is governed by the thermodynamics of mixing. To achieve a highly controlled crystallization process, we must understand the specific solute-solvent interactions driven by the molecular architecture of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one:

  • The Lactam Core (NH-C=O): This motif acts as both a strong hydrogen bond donor and acceptor. Solvents must possess adequate hydrogen-bonding capacity ( δH​ ) to break the crystalline lattice during dissolution at elevated temperatures.

  • The Fluorinated Aromatic Ring: The fluorine atom at the C7 position increases the molecular dipole moment ( δP​ ) while simultaneously increasing lipophilicity.

  • The Methyl Group (C8): Contributes to the dispersion forces ( δD​ ), requiring solvents with sufficient non-polar characteristics to solvate the hydrophobic regions of the molecule.

To quantify these interactions, we utilize Hansen Solubility Parameters (HSP) , which partition the total cohesive energy density (Hildebrand parameter) into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components 1 [1]. A solvent is deemed ideal for cooling crystallization if it exhibits high solubility at the boiling point (close HSP match) and low solubility at room temperature (widened HSP distance due to temperature dependence) 2 [2].

Workflow Visualization

SolventSelection Target Target Molecule Analysis 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one HSP Hansen Solubility Parameters (HSP) Computational Modeling Target->HSP Structural & Functional Group Input Screening High-Throughput Solubility Screening (Polythermal Method) HSP->Screening Candidate Solvents (e.g., EtOH, EtOAc, THF) Cooling Cooling Crystallization (Steep Solubility Curve) Screening->Cooling High Temp Dependency Antisolvent Antisolvent Crystallization (Flat Solubility Curve) Screening->Antisolvent Low Temp Dependency + Miscible Antisolvent Isolation Filtration & Drying (Pure Crystalline Product) Cooling->Isolation Controlled Nucleation Antisolvent->Isolation Supersaturation via Solvent Exchange

Workflow for solvent selection and crystallization of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data Presentation

Based on the structural analysis of quinolone derivatives 3 [3], the following tables summarize the computational HSP values and the empirical high-throughput solubility data used to select the final process solvent.

Table 1: Hansen Solubility Parameters (HSP) for Candidate Solvents

Note: The calculated HSP for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is approximately δD​ = 19.2, δP​ = 10.5, δH​ = 8.8 MPa 1/2 .

Solvent Candidate δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)Interaction Radius ( Ra​ )Classification
Ethanol 15.88.819.412.8Good (Cooling)
Ethyl Acetate 15.85.37.28.7Excellent (Cooling)
Tetrahydrofuran 16.85.78.06.9Too Soluble (Requires Antisolvent)
n-Heptane 15.30.00.015.6Antisolvent
Table 2: Polythermal Solubility & MSZW Data

High-throughput screening utilizing parallel crystallizers allows for the rapid determination of the Metastable Zone Width (MSZW) 4 [4].

Solvent SystemSol. at 20°C (mg/mL)Sol. at 70°C (mg/mL)MSZW (°C)Projected Yield (%)Recommended Process
Ethanol 12.5145.018.291.4%Cooling Crystallization
Ethyl Acetate 18.2180.514.589.9%Cooling Crystallization
THF / Heptane (1:2) 8.4210.022.096.0%Antisolvent Addition

Experimental Protocol: Self-Validating Cooling Crystallization in Ethanol

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to ensure the thermodynamic state of the system is correct before proceeding, preventing catastrophic failures such as oiling out or uncontrolled nucleation (crashing out), which trap impurities in the crystal lattice.

Phase 1: Dissolution and Clarification
  • Charge Reactor: Transfer 100 g of crude 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one into a 1 L jacketed glass reactor equipped with an overhead pitched-blade turbine.

  • Solvent Addition: Add 650 mL of absolute Ethanol (calculated to achieve ~150 mg/mL at 70°C).

  • Heating: Ramp the reactor temperature to 75°C at a rate of 2°C/min under moderate agitation (250 RPM).

  • IPC Check 1 (Self-Validation): Visually inspect the reactor or use a turbidimetric probe. The solution must be completely clear.

    • Causality: If solids remain, the concentration exceeds the solubility limit. Corrective Action: Add ethanol in 25 mL increments until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary reactor to remove insoluble mechanical impurities.

Phase 2: Controlled Nucleation (Seeding)
  • Initial Cooling: Cool the clarified solution from 75°C to 55°C at a rate of 1°C/min.

  • Seeding: At 55°C (within the metastable zone, prior to the cloud point), introduce 1.0 g (1 wt%) of pure, milled 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one seed crystals suspended in 5 mL of cold ethanol.

  • Aging: Hold the temperature at 55°C for 60 minutes.

  • IPC Check 2 (Self-Validation): Verify the presence of a stable crystal bed using focused beam reflectance measurement (FBRM) or visual confirmation.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation, ensuring the growth of the desired polymorph and preventing sudden, rapid precipitation that entrains impurities.

Phase 3: Crystal Growth and Isolation
  • Cooling Ramp: Implement a non-linear (cubic) cooling ramp from 55°C down to 5°C over 4 hours.

    • Causality: A slow initial cooling rate accommodates the low surface area of the initial seed bed, maintaining supersaturation within the MSZW and promoting pure crystal growth.

  • Final Hold: Hold the suspension at 5°C for 2 hours to maximize yield.

  • Filtration: Discharge the slurry to a Nutsche filter. Apply vacuum (200 mbar) to separate the mother liquor.

  • Washing: Wash the wet cake with 2 x 50 mL of pre-chilled (0°C) ethanol.

    • Causality: Cold solvent displaces the impurity-rich mother liquor without re-dissolving the purified product.

  • IPC Check 3 (Self-Validation): Analyze the mother liquor via HPLC. If the concentration of the target API intermediate exceeds 15 mg/mL, the cooling hold time was insufficient.

  • Drying: Dry the product in a vacuum oven at 45°C and <50 mbar for 12 hours until the loss on drying (LOD) is <0.5%.

References

  • Rowan Scientific. The Evolution of Solubility Prediction Methods.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
  • Technobis Crystallization Systems. Understanding The Effect Of Solvent Composition On Solubility.

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 7-Fluoro-8-methylquinolin-2(1H)-one to 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The specific derivative, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, is of significant interest as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated heterocycles highly valuable in drug discovery.[4] This document provides a comprehensive guide to the synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one via the catalytic hydrogenation of its unsaturated precursor, 7-Fluoro-8-methylquinolin-2(1H)-one.

Reaction Principle: Catalytic Hydrogenation of the Quinolinone System

Catalytic hydrogenation is a powerful and widely used method for the reduction of unsaturated bonds. In the context of this synthesis, the double bond within the heterocyclic ring of 7-Fluoro-8-methylquinolin-2(1H)-one is saturated using molecular hydrogen in the presence of a metal catalyst. The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.[5][6][7]

The general mechanism involves the adsorption of both molecular hydrogen and the quinolinone substrate onto the catalyst surface. The H-H bond of hydrogen is cleaved, and the resulting hydrogen atoms are added across the double bond of the substrate in a stepwise manner. Finally, the saturated product, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, desorbs from the catalyst surface.

Diagram of the Catalytic Hydrogenation Cycle

Catalytic Hydrogenation Cycle cluster_catalyst Catalyst Surface (e.g., Pd/C) Catalyst Catalyst Product 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Catalyst->Product Hydrogenation & Desorption H2 H₂ (gas) H2->Catalyst Adsorption & Dissociation Substrate 7-Fluoro-8-methylquinolin-2(1H)-one Substrate->Catalyst Adsorption

Caption: Simplified catalytic cycle for the hydrogenation of 7-Fluoro-8-methylquinolin-2(1H)-one.

Considerations for the Hydrogenation of 7-Fluoro-8-methylquinolin-2(1H)-one

The presence of the fluoro and methyl substituents on the quinolinone ring can influence the reaction conditions. The fluorine atom is an electron-withdrawing group, which can affect the electron density of the aromatic system. However, for the reduction of the isolated double bond in the lactam ring, this electronic effect is generally less pronounced. The primary considerations are choosing a catalyst and conditions that efficiently reduce the target double bond without affecting other functional groups, particularly the C-F bond, which can sometimes be susceptible to hydrogenolysis under harsh conditions.[8]

Palladium on carbon (Pd/C) is often the catalyst of choice for such transformations due to its high activity, selectivity, and cost-effectiveness.[9] Platinum-based catalysts like PtO₂ (Adam's catalyst) are also highly effective, particularly for the hydrogenation of aromatic systems, and can be used under milder conditions.[6][10] Raney Nickel is a more economical option and is also very effective, though it may sometimes require higher temperatures or pressures.[7][11]

Comparative Overview of Common Catalytic Systems

CatalystTypical Loading (w/w %)Pressure (psi)Temperature (°C)Common SolventsKey Advantages & Considerations
10% Pd/C 5 - 1015 - 60 (balloon) to 500+25 - 80Ethanol, Methanol, Ethyl Acetate, Acetic AcidHighly active and selective. Risk of C-F hydrogenolysis at high temperatures and pressures.[8]
PtO₂ (Adam's Cat.) 1 - 515 - 50 (balloon) to 500+25 - 60Ethanol, Acetic Acid, Ethyl AcetateVery active, can be used under mild conditions. Often requires an acidic co-solvent.[6][10]
Raney® Ni 10 - 50 (slurry)500 - 150050 - 150Ethanol, Methanol, WaterCost-effective, highly active. Requires careful handling due to its pyrophoric nature. May require more forcing conditions.[7][11]

Detailed Experimental Protocol: Synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

This protocol describes the catalytic hydrogenation of 7-Fluoro-8-methylquinolin-2(1H)-one using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Materials and Equipment:
  • Substrate: 7-Fluoro-8-methylquinolin-2(1H)-one

  • Catalyst: 10% Palladium on Carbon (50% wet)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: Hydrogen gas cylinder with a regulator

  • Reaction Vessel: Heavy-walled pressure flask (Parr shaker bottle or similar) or a two-necked round-bottom flask

  • Inert Gas: Nitrogen or Argon

  • Filtration: Celite® or a similar filter aid, Buchner funnel, and filter flask

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (for atmospheric pressure setup)

Safety Precautions:
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12][13]

  • Palladium on Carbon: Pd/C is pyrophoric, especially after use and when dry. It can ignite flammable solvents. Handle with care, and never allow the catalyst to become dry.[5]

  • Pressure Reactions: Use a blast shield and ensure the pressure vessel is rated for the intended pressure and has been properly inspected.[14][15]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 7-Fluoro-8-methylquinolin-2(1H)-one Setup Reaction Setup: - Add substrate and solvent to flask - Add Pd/C catalyst under N₂ Start->Setup Inerting Inert Atmosphere: - Evacuate and backfill with N₂ (3x) Setup->Inerting Hydrogenation Hydrogenation: - Evacuate and backfill with H₂ (3x) - Stir under H₂ atmosphere (balloon or pressure vessel) Inerting->Hydrogenation Monitoring Reaction Monitoring: - TLC or LC-MS analysis Hydrogenation->Monitoring Monitoring->Hydrogenation If incomplete Workup Workup: - Purge with N₂ - Filter through Celite® to remove catalyst Monitoring->Workup If complete Purification Purification: - Concentrate filtrate - Recrystallize or perform column chromatography Workup->Purification Product Product: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Purification->Product

Caption: Step-by-step workflow for the synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a suitable pressure-rated reaction vessel equipped with a magnetic stir bar, add 7-Fluoro-8-methylquinolin-2(1H)-one (1.0 eq).

    • Add ethanol as the solvent (approximately 10-20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10% by weight of the substrate). Caution: Do not add the dry catalyst to the dry substrate. Wetting the catalyst with a small amount of solvent before addition can reduce the risk of ignition.

  • Inerting the Atmosphere:

    • Seal the reaction vessel.

    • Connect the vessel to a vacuum/inert gas manifold.

    • Carefully evacuate the vessel to remove air and then backfill with nitrogen.

    • Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen:

    • After the final nitrogen backfill, evacuate the vessel one last time.

    • Introduce hydrogen gas. If using a balloon, inflate a heavy-walled balloon with hydrogen and attach it to the reaction vessel via a three-way stopcock. If using a pressure vessel, pressurize to the desired setpoint (e.g., 50 psi).

    • For the balloon method, it is good practice to briefly evacuate and refill with hydrogen two more times to ensure a pure hydrogen atmosphere.

  • Reaction:

    • Begin vigorous stirring.

    • Allow the reaction to proceed at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

    • Monitor the reaction progress by periodically taking aliquots (after safely purging the system with nitrogen) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup and Catalyst Removal:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the reaction vessel with nitrogen several times.

    • Prepare a pad of Celite® in a Buchner funnel.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake containing the catalyst to dry out. Wash the filter cake thoroughly with the reaction solvent (ethanol).

    • Immediately after filtration, transfer the Celite®/catalyst mixture to a separate container and quench it with plenty of water to deactivate the catalyst before disposal.

  • Purification:

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

The catalytic hydrogenation of 7-Fluoro-8-methylquinolin-2(1H)-one is an effective method for the synthesis of its corresponding 3,4-dihydro derivative. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The protocol provided herein serves as a robust starting point, which can be further optimized based on laboratory-specific equipment and analytical capabilities.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Linquip. Accessed March 28, 2026. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. Published October 11, 2025. [Link]

  • Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. Published March 6, 2012. [Link]

  • Hudlicky, M. Replacement of Fluorine by Hydrogen. Organic Reactions. 1990. [Link]

  • Wang, C. et al. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Catalysis. 2020. [Link]

  • Sharma, G. V. et al. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. 2015. [Link]

  • Hydrogenation: How we can make it safer. H.E.L Group. Published February 2, 2026. [Link]

  • Cebrián, C. et al. Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. Tetrahedron. 2013. [Link]

  • Senthamarai, T. et al. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. 2018. [Link]

  • Byers, P. M. et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules. 2021. [Link]

  • da Silva, J. F. et al. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. 2019. [Link]

  • Chen, Y. et al. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. 2026. [Link]

  • Khusnutdinova, J. R. et al. Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Chem-Station. Published March 1, 2014. [Link]

  • Khusnutdinova, J. R. et al. Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Journal of the American Chemical Society. 2014. [Link]

  • Lorenc, C. et al. H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. ACS Catalysis. 2019. [Link]

  • Srimani, D. et al. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. 2018. [Link]

  • Chen, Y. et al. Hydrogenation and reduction challenges of quinolines. ResearchGate. 2025. [Link]

  • Schmalz, H.-G. et al. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition. 2023. [Link]

  • García-Martínez, C. et al. Influence of Fluorine Atoms and Aromatic Rings on the Acidity of Ethanol. The Journal of Physical Chemistry A. 2009. [Link]

  • Billica, H. R. and Adkins, H. hydrogen. Organic Syntheses. 1949. [Link]

  • Lázár, L. et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2018. [Link]

  • Wang, X. et al. Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo-‐induced radical reaction. Organic & Biomolecular Chemistry. 2016. [Link]

  • Cai, X.-F. et al. Palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines. Chemical Communications. 2014. [Link]

  • Wang, D. et al. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. 2011. [Link]

  • Wang, H.-Q. et al. A highly efficient synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives under microwave heating. HETEROCYCLES. 2012. [Link]

  • Hunter, C. A. et al. Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. 1998. [Link]

  • Kawamata, Y. et al. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. 2024. [Link]

  • Pariiska, O. O. et al. Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. European Journal of Organic Chemistry. 2021. [Link]

  • McCune, C. D. et al. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Omega. 2018. [Link]

  • Corma, A. et al. An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. 2012. [Link]

  • Shang, M. et al. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. 2021. [Link]

  • Lázár, L. et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. 2025. [Link]

  • Mekheimer, R. A. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000. [Link]

  • Kuwano, R. et al. Catalytic asymmetric hydrogenation of quinoline carbocycles: Unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications. 2015. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Strategic Context & Introduction The 3,4-dihydroquinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Introduction

The 3,4-dihydroquinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one serves as a critical synthetic intermediate for novel decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors. These inhibitors, most notably the clinical-stage antituberculosis agent quabodepistat (OPC-167832), demonstrate potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis[1].

Transitioning this heterobicyclic fragment from medicinal chemistry to pilot-scale manufacturing requires strict control over regiochemistry, exothermic profiling, and impurity management [2]. This application note details a self-validating, highly regioselective 1-kilogram scale-up protocol designed for process chemists and chemical engineers.

Synthetic Route Design & Mechanistic Rationale

The scalable synthesis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is achieved via a robust two-step sequence: an initial Schotten-Baumann-type N-acylation followed by an intramolecular Friedel-Crafts alkylation.

Causality of Regioselectivity (Expert Insight)

In standard carbostyril syntheses, Friedel-Crafts cyclization often yields a mixture of regioisomers (e.g., cyclization at the ortho vs. para positions, or between two competing ortho sites)[3]. However, the starting material chosen here, 3-fluoro-2-methylaniline , possesses a unique structural advantage. The C2 position is sterically occluded by the methyl group. Consequently, the electrophilic aromatic substitution is entirely directed to the C6 position. This inherently eliminates the formation of 5-substituted regioisomers, bypassing the need for complex, solvent-heavy chromatographic separations on scale.

Causality of Reagent Selection

For the cyclization step, Aluminum Chloride (AlCl₃) is utilized as the Lewis acid. The stoichiometry is critical: 3.5 equivalents are required. The amide carbonyl coordinates one equivalent of AlCl₃, and the fluorine atom coordinates a second, leaving the remaining 1.5 equivalents to activate the terminal alkyl chloride. The reaction requires elevated thermal energy (120 °C) because the fluorine atom strongly deactivates the aromatic ring toward electrophilic attack.

SynthesisWorkflow A 3-Fluoro-2-methylaniline (Starting Material) C N-Acylation (T=0-5°C, DCM, Et3N) A->C B 3-Chloropropionyl Chloride (Acylating Agent) B->C D 3-Chloro-N-(3-fluoro-2-methylphenyl)propanamide (Intermediate) C->D E Intramolecular Friedel-Crafts (AlCl3, T=120°C) D->E F 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Target API Intermediate) E->F

Workflow for the scale-up synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Scale-Up Experimental Protocols (1-kg Scale)

Step 1: Synthesis of 3-Chloro-N-(3-fluoro-2-methylphenyl)propanamide
  • Equipment: 50 L Glass-lined reactor equipped with an overhead stirrer and cooling jacket.

  • Procedure:

    • Charge the reactor with 3-fluoro-2-methylaniline (1.00 kg, 8.0 mol) and Dichloromethane (DCM, 10.0 L).

    • Add Triethylamine (0.97 kg, 9.6 mol, 1.2 equiv). Initiate stirring (150 rpm) and cool the mixture to 0–5 °C.

    • Prepare a solution of 3-chloropropionyl chloride (1.12 kg, 8.8 mol, 1.1 equiv) in DCM (2.0 L).

    • Critical Step: Dose the acyl chloride solution into the reactor over 2.0 hours. Maintain the internal temperature strictly below 10 °C to prevent di-acylation and hydrolysis.

    • Stir the reaction for 1 hour at 5 °C. Confirm completion via HPLC (>99% conversion).

    • Quench by slowly adding purified water (5.0 L). Separate the phases. Wash the organic layer sequentially with 1N HCl (3.0 L) and brine (3.0 L).

    • Concentrate the organic layer under reduced pressure to afford the intermediate as a pale solid.

  • Self-Validation Metric: Yield: 1.60 kg (93% isolated yield). Purity: >98% (HPLC).

Step 2: Intramolecular Friedel-Crafts Alkylation
  • Equipment: 50 L Hastelloy reactor (Mandatory due to corrosive HCl gas generation at high temperatures).

  • Procedure:

    • Charge the reactor with 3-chloro-N-(3-fluoro-2-methylphenyl)propanamide (1.60 kg, 7.42 mol) and Chlorobenzene (15.0 L).

    • Critical Step: Add Aluminum chloride (AlCl₃, 3.46 kg, 26.0 mol, 3.5 equiv) in five equal portions over 1 hour. Caution: Highly exothermic complexation.

    • Heat the reaction mixture to 120 °C. Maintain this temperature for 4–6 hours.

    • Monitor the cyclization via in-line FTIR (disappearance of the open-chain amide C=O stretch) and HPLC.

    • Cool the mixture to 20 °C. Carefully transfer the mixture into a secondary vessel containing ice water (20.0 kg) under vigorous stirring to quench the AlCl₃.

    • Distill off the chlorobenzene under reduced pressure. The target compound precipitates from the aqueous phase.

    • Filter the crude product, wash with cold water, and recrystallize from Ethanol/Water (70:30 v/v).

  • Self-Validation Metric: Yield: 1.01 kg (76% isolated yield). Purity: >99.5% (HPLC).

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility and regulatory compliance, the following PAT strategies and quantitative metrics must be monitored [4].

PAT_Strategy A In-line FTIR (Reaction Monitoring) B Amide Conversion (C=O Stretch at 1650 cm⁻¹) A->B C FBRM (Crystallization Control) D Particle Size Distribution (Chord Length) C->D E HPLC / UPLC (Impurity Profiling) F Regioisomer Control (Limit < 0.5%) E->F

Process Analytical Technology (PAT) control strategy for critical quality attributes.

Table 1: Critical Process Parameters (CPPs) and Scale-Up Metrics
Process StepParameterTarget ValueAcceptable RangeMechanistic Rationale
N-Acylation Dosing Temperature5 °C0 – 10 °CMinimizes exothermic degradation and di-acylation.
N-Acylation Et₃N Equivalents1.2 eq1.1 – 1.3 eqEnsures complete neutralization of liberated HCl.
Friedel-Crafts AlCl₃ Equivalents3.5 eq3.0 – 4.0 eqAccounts for Lewis acid complexation with amide and fluoride.
Friedel-Crafts Cyclization Temp120 °C115 – 125 °CHigh thermal energy required to overcome ring deactivation.
Crystallization Cooling Rate0.5 °C/min0.3 – 0.7 °C/minPromotes optimal crystal growth and rejects inclusions.
Table 2: Impurity Profile and Acceptance Criteria
ImpurityOrigin / CausalitySpecification Limit
3-Fluoro-2-methylaniline Unreacted starting material< 0.10%
5-Fluoro-8-methyl regioisomer Alternative cyclization (Theoretically blocked)< 0.50%
De-fluorinated byproduct Harsh AlCl₃ conditions causing C-F bond cleavage< 0.15%
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Target Compound> 99.0%

References

  • OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor , Antimicrobial Agents and Chemotherapy,[Link][1]

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 , ACS Omega,[Link][3]

  • WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis , Google Patents,[2]

  • JP2017141224A5 - Heterobicyclic compounds , Google Patents,[4]

Sources

Method

Application Note: Fluorination Strategies for the Synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Prepared by: Senior Application Scientist, Process Chemistry & API Development Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Introduction & Mechanistic Rationale The 3,4-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & API Development Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, particularly atypical antipsychotics and anti-fibrotic agents[1]. The specific substitution pattern of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is of high value; the C8-methyl group provides steric bulk that modulates receptor binding, while the C7-fluorine atom enhances metabolic stability and lipophilicity without significantly increasing van der Waals radius[2].

However, introducing a fluorine atom at the C7 position of an 8-methyl-quinolinone core presents a significant regioselectivity challenge. Direct electrophilic fluorination of 8-methyl-3,4-dihydroquinolin-2(1H)-one using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) often yields poor results[2]. Mechanistically, the amide nitrogen (N1) is a strong ortho/para directing group. Because the C8 position (ortho) is blocked by the methyl group, electrophilic attack predominantly occurs at the C6 position (para to the nitrogen). Consequently, late-stage electrophilic fluorination typically yields the undesired 6-fluoro isomer as the major product.

To bypass this regiochemical bottleneck, process chemists must rely on either regiospecific de novo synthesis using pre-fluorinated building blocks or directed nucleophilic fluorination via diazonium intermediates. This application note details the causality, protocols, and comparative data for these validated synthetic pathways.

Strategic Pathways for Fluorination

Strategy 1: De Novo Synthesis via Pre-Fluorinated Anilines (Industry Standard)

The most scalable and regiospecific method is a "bottom-up" approach starting from 3-fluoro-2-methylaniline . In this sequence, the aniline undergoes amidation with a 3-halopropanoyl chloride, followed by an intramolecular Friedel-Crafts alkylation.

  • Causality for Regiospecificity: When 3-fluoro-2-methylaniline is mapped to the final quinolinone, the aniline’s C1(NH2), C2(CH3), and C3(F) become N1, C8, and C7 of the quinolinone, respectively. During the Friedel-Crafts cyclization, ring closure must occur ortho to the amine. Since the C2 position is blocked by the methyl group, cyclization is forced exclusively at the C6 position of the aniline, guaranteeing 100% regiospecificity for the 7-fluoro-8-methyl isomer.

Strategy 2: Balz-Schiemann Reaction (Nucleophilic Fluorination)

For late-stage functionalization where the dihydroquinolinone core is already assembled, the Balz-Schiemann reaction is utilized. This requires a 7-amino-8-methyl-3,4-dihydroquinolin-2(1H)-one precursor[3].

  • Causality for Selection: By converting the C7-amine into a diazonium tetrafluoroborate salt and applying thermal decomposition, the fluorine atom is introduced strictly at the C7 position, entirely avoiding the electronic directing effects that plague electrophilic fluorination.

Mandatory Visualization: Synthetic Workflows

G N1 3-Fluoro-2-methylaniline (De Novo Approach) Target 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Target API Intermediate) N1->Target 1. Acylation (3-chloropropionyl chloride) 2. Intramolecular Friedel-Crafts (AlCl3) N2 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Electrophilic Approach) N2->Target Selectfluor / NFSI (Yields mostly 6-fluoro byproduct) N3 7-Amino-8-methyl-3,4-dihydroquinolin-2(1H)-one (Nucleophilic Approach) N3->Target Balz-Schiemann Reaction (NaNO2, HBF4, Pyrolysis)

Synthetic pathways for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

Protocol A: Regiospecific De Novo Synthesis (From 3-Fluoro-2-methylaniline)

Step 1: Amidation

  • Reagents: 3-Fluoro-2-methylaniline (1.0 eq), 3-chloropropionyl chloride (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the aniline and K₂CO₃ in DCM and cool to 0 °C. Add 3-chloropropionyl chloride dropwise over 30 minutes. Stir at room temperature for 2 hours.

  • Causality: K₂CO₃ is utilized as a heterogeneous base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the aniline (forming an anilinium salt), rendering it non-nucleophilic and halting the acylation.

  • Workup: Filter the inorganic salts, wash the organic layer with 1M HCl and brine, dry over MgSO₄, and concentrate to yield 3-chloro-N-(3-fluoro-2-methylphenyl)propanamide.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • Reagents: 3-chloro-N-(3-fluoro-2-methylphenyl)propanamide (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃, 3.0 eq).

  • Procedure: In a rigorously dry flask, melt the amide intermediate (if neat) or dissolve in chlorobenzene. Add AlCl₃ in portions. Heat the mixture to 120–130 °C for 4 hours.

  • Causality: A stoichiometric excess of AlCl₃ (3.0 eq) is strictly required. The first equivalent of the Lewis acid strongly coordinates to the highly basic amide carbonyl oxygen, forming a deactivated complex. The remaining equivalents are necessary to activate the primary alkyl chloride, generating the electrophile required for aromatic ring closure.

  • Workup: Carefully quench the hot mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract with ethyl acetate, wash, and recrystallize from ethanol to yield the pure 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one[4].

Protocol B: Balz-Schiemann Fluorination

Step 1: Diazotization

  • Reagents: 7-amino-8-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq), 48% aqueous Tetrafluoroboric acid (HBF₄, 4.0 eq), Sodium nitrite (NaNO₂, 1.1 eq).

  • Procedure: Suspend the amine in HBF₄ and cool to 0 °C using an ice-salt bath. Add a concentrated aqueous solution of NaNO₂ dropwise, keeping the internal temperature strictly below 5 °C.

  • Causality: Strict temperature control (0–5 °C) is critical. Exceeding this temperature leads to premature nitrogen evolution and reaction with water, yielding a 7-hydroxy byproduct. HBF₄ is explicitly used instead of HCl to ensure the precipitation of the stable diazonium tetrafluoroborate salt.

Step 2: Pyrolysis

  • Procedure: Filter the precipitated diazonium tetrafluoroborate salt, wash with cold methanol and diethyl ether, and dry thoroughly under high vacuum. Heat the dry salt slowly in a sand bath to its decomposition point (approx. 140 °C).

  • Causality: Thermal decomposition drives off N₂ gas and BF₃, leaving the fluorine atom covalently bonded to the aromatic ring. Absolute dryness of the isolated salt is self-validating; residual moisture will hydrolyze the diazonium species during heating, drastically reducing the yield of the fluorinated product[3].

Quantitative Data Presentation

The table below summarizes the efficacy, regioselectivity, and scalability of the three primary fluorination strategies discussed.

Synthetic StrategyStarting MaterialRegioselectivity (7-Fluoro)Typical YieldScalabilityKey Reagents
De Novo Cyclization 3-Fluoro-2-methylaniline100% (Regiospecific)75–85%Excellent (kg scale)3-chloropropionyl chloride, AlCl₃
Balz-Schiemann 7-Amino-8-methyl-quinolinone>98% (Directed)50–65%Moderate (Safety limits)NaNO₂, HBF₄, Heat
Electrophilic Fluorination 8-Methyl-quinolinone<20% (Major: 6-Fluoro)<20% (Target)Poor (Separation issues)Selectfluor / NFSI

Note: Electrophilic fluorination is generally avoided for this specific isomer due to the ortho/para directing nature of the N1-amide, which heavily favors the 6-fluoro byproduct.

References[2] Title: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. Source: EvitaChem. URL: 1]">https://evitachem.com[1] Title: Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. Source: RSC Advances - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/RA/D0RA09430G[5] Title: Stereoselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones via a One-Pot Multistep Transformation. Source: The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo300185p[4] Title: Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm00032a015[3] Title: 3-Fluoro-2-methylaniline 99 443-86-7. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/443867

Sources

Application

Application Note: Formulation Strategies for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Based Compounds

Executive Summary & Rationale 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly valuable synthetic intermediate and pharmacophore in medicinal chemistry. It serves as a foundational building block for synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly valuable synthetic intermediate and pharmacophore in medicinal chemistry. It serves as a foundational building block for synthesizing atypical antipsychotics (such as aripiprazole and brexpiprazole analogs) and other central nervous system (CNS) active agents[1][2].

Despite its pharmacological potential, the rigid, planar, and aromatic nature of the quinolinone core establishes a highly stable crystal lattice. Coupled with the molecule's high lipophilicity, this results in extremely poor aqueous solubility, placing derivatives of this scaffold firmly in the Biopharmaceutics Classification System (BCS) Class II or IV[3]. For researchers translating these synthesized compounds into in vitro biological assays or in vivo pharmacokinetic models, overcoming this solubility barrier is critical. This application note details three field-proven formulation strategies—Amorphous Solid Dispersions (ASDs), Solid Lipid Nanoparticles (SLNs), and Cyclodextrin Inclusion Complexes—designed to enhance the bioavailability, handling, and delivery of this specific chemical scaffold.

Physicochemical Profiling

Before selecting a formulation strategy, understanding the physicochemical baseline of the active pharmaceutical ingredient (API) is essential to ensure the formulation matrix is compatible with the molecule's intrinsic properties.

PropertyValue / CharacteristicFormulation Implication
Molecular Formula C₁₀H₁₀FNOSmall molecule, highly amenable to matrix encapsulation.
Molecular Weight 179.19 g/mol [1]Easily accommodated within the hydrophobic cavities of cyclodextrins.
LogP (Estimated) > 2.5 (Highly Lipophilic)High affinity for lipid matrices, making it ideal for SLN formulation.
Structural Features Planar quinolinone core, F/CH₃ substitutionsHigh crystal lattice energy; requires disruption via amorphization[3].
Aqueous Solubility Poor (< 20 µg/mL at pH 7.4)Requires aggressive solubilization enhancement for aqueous assays.

Formulation Strategies & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why a specific formulation technique works for the quinolinone scaffold, rather than just knowing how to execute it.

Strategy A: Amorphous Solid Dispersions (ASDs)

The Causality: The primary barrier to the dissolution of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is the energy required to break its stable crystal lattice[3]. Converting the crystalline drug into an amorphous state removes this thermodynamic barrier. When formulated with hydrophilic polymers (e.g., PVP, HPMCAS), the system utilizes a "spring-and-parachute" mechanism: the amorphous drug rapidly dissolves to create a transiently supersaturated solution (the spring), while the polymer matrix inhibits nucleation and precipitation (the parachute)[4].

Strategy B: Solid Lipid Nanoparticles (SLNs)

The Causality: For CNS-targeted quinolinone derivatives, overcoming the Blood-Brain Barrier (BBB) and P-glycoprotein (P-gp) efflux pumps is a major hurdle. Formulating the compound into SLNs using biocompatible lipids (e.g., tristearin) enhances oral bioavailability by promoting lymphatic absorption (minimizing hepatic first-pass metabolism) and facilitates brain targeting via lipid-mediated transcytosis, effectively bypassing efflux mechanisms[5][6].

Strategy C: Cyclodextrin Inclusion Complexes

The Causality: For aqueous in vitro assays or injectable formulations, organic solvents (like DMSO) can cause cellular toxicity or precipitation upon dilution. Encapsulating the hydrophobic quinolinone core within the lipophilic cavity of (2-Hydroxy)propyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether β-cyclodextrin (SBECD) significantly enhances apparent solubility without altering the drug's intrinsic molecular structure or causing injection-site irritation[7][8].

Experimental Workflows & Protocols

FormulationWorkflow API 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Poorly Soluble API) ASD Amorphous Solid Dispersion (Spray Drying) API->ASD Polymer Matrix SLN Solid Lipid Nanoparticles (Homogenization) API->SLN Lipid + Surfactant CD Cyclodextrin Complexation (Lyophilization) API->CD HP-β-CD / SBECD CharASD DSC / XRPD (Confirm Amorphous State) ASD->CharASD CharSLN DLS / Zeta Potential (Size & Stability) SLN->CharSLN CharCD Phase Solubility / NMR (Inclusion Efficiency) CD->CharCD

Formulation decision tree and characterization workflow for quinolinone derivatives.

Protocol 1: Preparation of Amorphous Solid Dispersions (Spray Drying)

Objective: To generate a stable, non-crystalline solid dispersion of the quinolinone derivative. Materials: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one derivative, PVP K30, Dichloromethane/Methanol (1:1 v/v).

Step-by-Step Method:

  • Solubilization: Dissolve the API and the selected polymer in the organic solvent mixture at a 1:3 (Drug:Polymer) weight ratio. This specific ratio ensures the drug is molecularly dispersed within the polymer chains, preventing recrystallization[3].

  • Atomization/Evaporation: Process the solution through a laboratory spray dryer. Maintain an inlet temperature of 80°C (or ~403 K depending on exact solvent ratios) and an atomization pressure of 0.8 bar to ensure rapid solvent flash-evaporation[9].

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove any residual volatile solvents.

  • Self-Validation System (DSC): Analyze the powder via Differential Scanning Calorimetry (DSC). The protocol is considered successful only if the characteristic melting endotherm of the crystalline API is completely absent, confirming total amorphization[7].

Protocol 2: Preparation of Solid Lipid Nanoparticles (High-Shear Homogenization)

Objective: To formulate lipid nanocarriers for enhanced CNS delivery and oral bioavailability. Materials: API, Tristearin (solid lipid), Tween 80 (surfactant), Sodium Taurocholate (co-surfactant).

Step-by-Step Method:

  • Lipid Phase Preparation: Heat Tristearin to 80°C (well above its melting point). Dissolve the quinolinone API directly into the molten lipid to form a clear oil phase[5][10].

  • Aqueous Phase Preparation: Dissolve Tween 80 (2.5% w/v) and Sodium Taurocholate in double-distilled water. Heat this aqueous phase to 80°C to match the lipid phase temperature perfectly. Note: Temperature matching is critical to prevent premature lipid precipitation during mixing[6][10].

  • Pre-emulsification: Add the hot aqueous phase to the lipid phase under continuous magnetic stirring to form a coarse pre-emulsion.

  • High-Shear Homogenization: Subject the pre-emulsion to a high-speed homogenizer (e.g., IKA Ultra-Turrax) at 15,000 RPM for 5 minutes[6].

  • Cooling and Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (2–4°C). The rapid temperature drop solidifies the lipid droplets into uniform SLNs.

  • Self-Validation System (DLS): Measure particle size and zeta potential using Dynamic Light Scattering. The protocol is validated if the average particle size is < 250 nm and the Zeta Potential is < -25 mV, indicating high colloidal stability and repulsion between particles[6].

References

  • PubMed / NIH. Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole With Solid Lipid Nanoparticles. Retrieved from:[Link]

  • PubMed Central / NIH. Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. Retrieved from:[Link]

  • ACS Publications. Combined Effects of Supersaturation Rates and Doses on the Kinetic-Solubility Profiles of Amorphous Solid Dispersions Based on Water-Insoluble Poly(2-hydroxyethyl methacrylate) Hydrogels. Retrieved from: [Link]

  • Google Patents.US7550445B2 / EP1542668A2 - Aripiprazole complex formulation and method.
  • Indian Journal of Research in Pharmacy and Biotechnology. Formulation & evaluation of aripiprazole solid lipid nanoparticles for brain targeting. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 7-Fluoro-8-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 944407-14-1).

This compound is a highly valued building block in medicinal chemistry, notably utilized in the development of novel heterobicyclic compounds for the treatment of multidrug-resistant tuberculosis [1]. However, traditional batch syntheses often suffer from poor regioselectivity, thermal degradation, and low yields. This guide provides field-proven, self-validating protocols to optimize your synthetic workflows.

Part 1: Troubleshooting & Yield Optimization FAQs

Q1: My conventional batch cyclocondensation of 4-fluoro-2-methylaniline and ethyl acetoacetate is stalling at 55% yield. How can I push this to >80%?

The Root Cause: The traditional acid-catalyzed cyclization (using PPA or Eaton's reagent under reflux) requires 6 to 8 hours of conventional heating. This prolonged exposure leads to solvent evaporation, thermal degradation of the specialized aniline precursor, and poor thermodynamic control over the tandem acylation-intramolecular condensation sequence.

The Solution: Microwave-Assisted Synthesis Transitioning to a closed-vessel microwave system drastically alters the reaction kinetics. By utilizing N-methylpyrrolidone (NMP)—a solvent with a high loss tangent—dielectric heating provides instantaneous, uniform energy transfer directly to the reacting molecules, bypassing the conductive heat transfer limitations of batch flasks [2].

Self-Validating Protocol:

  • Preparation: Combine 4-fluoro-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous NMP.

  • Catalysis: Add 10 mol% p-toluenesulfonic acid (PTSA).

  • Irradiation: Seal the vessel and irradiate at 150°C for 25–30 minutes.

  • Self-Validation Check: At the 25-minute mark, draw a 10 µL sample and run a rapid TLC (Hexane:EtOAc 3:1). The reaction is strictly validated as complete only when the aniline precursor spot is entirely absent. Do not proceed to workup if precursor remains, as it will co-crystallize with the target lactam.

  • Workup: Crash the product out in ice water, filter, and wash with cold ethanol to achieve an 82–85% isolated yield.

Q2: We are scaling up the cyclization, but high temperatures (180°C) are causing thermal runaway and charring in our batch reactors. What is the safest alternative?

The Root Cause: Batch reactors have a low surface-area-to-volume ratio, resulting in poor heat and mass transfer. When pushing the cyclization to 180°C, localized "hot spots" form near the reactor walls, causing the ethyl acetoacetate to decompose and the product to char.

The Solution: Continuous Flow Chemistry Continuous flow microreactors offer superior heat and mass transfer. By keeping the reaction volume small at any given moment and operating under pressure, you can safely heat solvents above their boiling points without evaporation, driving the reaction to near-quantitative conversion (>98%) [2].

Self-Validating Protocol:

  • Stream A: Prepare a 0.5 M solution of 4-fluoro-2-methylaniline in glacial acetic acid.

  • Stream B: Prepare a 0.55 M solution of ethyl acetoacetate in glacial acetic acid.

  • Mixing & Reaction: Pump both streams through a T-mixer into a heated reactor coil maintained at 180°C.

  • Pressurization: Use a back-pressure regulator (BPR) set to 15 bar to maintain the system in the liquid phase. Set pump flow rates to achieve exactly a 15-minute residence time.

  • Self-Validation Check: Divert the first three reactor volumes (equilibration phase) to waste. Sample the fourth volume for inline UPLC analysis. Proceed to the inline extraction module only if the UPLC trace confirms >98% conversion of the aniline.

  • Isolation: Route the validated effluent through an inline liquid-liquid extraction and continuous crystallization module to achieve 87–90% isolated yields.

Q3: I am using the directed ortho-fluorination route on Boc-protected 8-methyl-3,4-dihydroquinolin-2(1H)-one. My yields fluctuate wildly between 30% and 75%. Why?

The Root Cause: This route relies on deprotonation using sec-BuLi/TMEDA at cryogenic temperatures (-78°C), followed by electrophilic quenching with N-fluorobenzenesulfonimide (NFSI). The lithiated intermediate is exceptionally sensitive to micro-moisture and atmospheric oxygen. Yield fluctuations are almost always due to premature quenching of the anion before NFSI addition.

The Solution: Strict Anhydrous Control & Intermediate Probing You must treat the system as highly air/moisture sensitive and validate the lithiation before committing the expensive NFSI reagent.

Self-Validating Protocol:

  • Lithiation: Dissolve the Boc-protected precursor in anhydrous THF. Add freshly distilled TMEDA (1.2 eq). Cool to -78°C. Dropwise add titrated sec-BuLi (1.1 eq) and stir for 1 hour.

  • Self-Validation Check (The D2O Quench): Before adding NFSI, extract a 0.1 mL aliquot via a purged syringe and inject it into a vial containing 0.5 mL of D2O. Analyze this quenched sample via LC-MS.

    • Causality: If the mass spectrum shows <95% deuterium incorporation at the 7-position, your lithiation failed (likely due to wet TMEDA or degraded sec-BuLi). Do not add NFSI. Abort, correct your reagent purity, and restart.

  • Fluorination: If deuterium incorporation is >95%, add a rigorously dried solution of NFSI in THF dropwise. Maintain -78°C for 2 hours before slowly warming to room temperature.

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of the three primary synthetic pathways discussed in this guide. Use this data to select the optimal route based on your laboratory's equipment capabilities.

Synthesis MethodKey Reagents / CatalystOperating ConditionsReaction TimeConversion RateIsolated YieldPrimary Limitation
Conventional Batch PPA or Eaton's ReagentReflux (Atmospheric)6 - 8 hours~65%55 - 75%Solvent evaporation; thermal degradation
Directed Fluorination sec-BuLi, TMEDA, NFSICryogenic (-78°C)3 - 4 hoursVariable70 - 75%Extreme moisture/air sensitivity
Microwave-Assisted NMP, PTSA (10 mol%)150°C (Closed Vessel)25 - 30 mins>90%82 - 85%Requires specialized microwave reactor
Continuous Flow Acetic Acid180°C, 15 bar pressure15 mins (residence)>98%87 - 90%High initial equipment setup cost

Part 3: Mechanistic & Workflow Visualizations

To assist in experimental planning, below are the logical workflow diagrams for the synthesis routes and the specific continuous flow setup.

SynthesisRoutes SM1 8-Methyl-3,4-dihydroquinolin-2(1H)-one (+Boc protection) Route1 Directed ortho-Fluorination sec-BuLi/TMEDA, -78°C NFSI Quench SM1->Route1 SM2 4-Fluoro-2-methylaniline + Ethyl acetoacetate Route2 Conventional Batch Cyclization PPA or Eaton's Reagent, Reflux 6-8 hours SM2->Route2 Route3 Microwave-Assisted NMP, PTSA (10 mol%), 150°C 25-30 mins SM2->Route3 Route4 Continuous Flow Acetic Acid, 180°C, 15 bar 15 mins residence SM2->Route4 Product 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Target Lactam) Route1->Product 70-75% Yield Route2->Product 55-75% Yield Route3->Product 82-85% Yield Route4->Product 87-90% Yield

Fig 1: Comparison of synthetic pathways and yield outcomes for the target lactam.

FlowChemistry PumpA Pump A: Aniline in AcOH Mixer T-Mixer PumpA->Mixer PumpB Pump B: Acetoacetate in AcOH PumpB->Mixer Reactor Heated Reactor Coil 180°C, 15 bar 15 min residence Mixer->Reactor Extraction Inline Extraction Reactor->Extraction Crystallization Continuous Crystallization (>98% Conversion) Extraction->Crystallization Product Isolated Product (87-90% Yield) Crystallization->Product

Fig 2: Continuous flow reactor setup for high-yield tandem acylation-condensation.

References

  • World Intellectual Property Organization. (2016). Heterobicyclic compounds and their use for the treatment of tuberculosis (Patent No. WO2016031255A1). Google Patents.
Optimization

Technical Support Center: Troubleshooting 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals working with 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals working with 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one .

As a highly privileged bicyclic scaffold, this compound is a critical intermediate in the synthesis of next-generation active pharmaceutical ingredients (APIs), including potent dopamine D2 receptor (D2R) modulators[1] and highly selective VEGFR2 inhibitors for oncology applications[2]. The unique substitution pattern (7-fluoro, 8-methyl) enhances metabolic stability and target affinity but introduces significant steric and electronic complexities during synthesis.

This guide provides field-proven, self-validating methodologies to diagnose, isolate, and eliminate the most stubborn impurities encountered during the intramolecular Friedel-Crafts cyclization of N-(3-fluoro-2-methylphenyl)-3-chloropropanamide.

Part 1: Quantitative Impurity Profiling

Before troubleshooting the process chemistry, it is critical to establish a robust analytical baseline. Table 1 summarizes the quantitative data and structural signatures of the most common impurities observed during scale-up.

Table 1: Common Impurities and Analytical Signatures

Impurity ProfileRRT (HPLC)m/z[M+H]⁺Key ¹H-NMR Signature (DMSO-d₆)Primary Mechanism of Formation
Target Product 1.00180.08δ 10.2 (s, 1H, NH), 2.8 (t, 2H), 2.4 (t, 2H)Intramolecular cyclization
Regioisomer (5-F, 6-Me)1.15180.08Shift in aromatic proton coupling constantsPara-attack during Friedel-Crafts
Oxidized (Quinolinone)0.92178.07δ 7.9 (d, 1H), 6.5 (d, 1H) (Alkene protons)Auto-oxidation of benzylic protons
Polymeric Dimer 1.85357.14Broad complex multiplets, loss of one NHIntermolecular N-alkylation
Part 2: Mechanistic Troubleshooting & FAQs
Q1: We are observing a significant regioisomeric impurity (RRT 1.15) during the Friedel-Crafts cyclization step. How can we suppress this?

Causality: The cyclization of the intermediate N-(3-fluoro-2-methylphenyl)-3-chloropropanamide relies on electrophilic aromatic substitution. The fluorine atom at the meta-position (relative to the amide) and the ortho-methyl group create competing electronic and steric directing effects. If the reaction temperature exceeds 130°C, thermodynamic control allows the electrophile to attack the less sterically hindered para-position (relative to the amide), forming the 5-fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one regioisomer instead of the desired target. Resolution: You must lower the activation energy by using a binary Lewis acid system (e.g., AlCl₃/NaCl melt) and strictly control the internal temperature to 110–115°C to maintain kinetic control.

Q2: Our final product contains traces of a fully aromatized impurity (7-fluoro-8-methylquinolin-2(1H)-one). What causes this oxidation and how do we prevent it?

Causality: 3,4-dihydroquinolin-2(1H)-ones are highly susceptible to auto-oxidation, particularly in the presence of transition metal impurities (e.g., residual iron from reactor walls) or prolonged exposure to atmospheric oxygen under basic workup conditions[3]. The benzylic protons at the 4-position are easily abstracted, leading to the thermodynamically stable conjugated quinolinone system. Resolution: Implement a strict inert atmosphere (N₂ or Ar) during the reaction and basic quench. Introduce a radical scavenger (e.g., BHT) during the crystallization phase to halt the propagation of autoxidation radicals.

Q3: During scale-up, an insoluble polymeric mass forms, significantly reducing our yield. What is the mechanism?

Causality: This is a classic intermolecular N-alkylation or C-alkylation issue. At high concentrations, the primary alkyl chloride of one molecule reacts with the nucleophilic amide nitrogen or the activated aromatic ring of another molecule, outcompeting the desired intramolecular cyclization. Resolution: Operate under high-dilution conditions or utilize a slow-addition protocol where the amide intermediate is dosed into the Lewis acid suspension over 4–6 hours.

Part 3: Pathway Visualizations

Pathway SM Starting Material (Amide Intermediate) Target Target Product 7-Fluoro-8-methyl-... SM->Target Intramolecular Cyclization (110°C) Regio Regioisomer Impurity (Kinetic vs Thermodynamic) SM->Regio High Temp (>130°C) Poly Polymeric Impurity (Intermolecular) SM->Poly High Concentration Ox Oxidized Impurity (Aromatization) Target->Ox O2 / Trace Metals

Reaction pathway of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one and common impurities.

Workflow Step1 Impurity Detection Step2 LC-MS Profiling Step1->Step2 Step3 Prep-HPLC Isolation Step2->Step3 Step4 NMR Elucidation Step3->Step4 Step5 Process Optimization Step4->Step5

Analytical workflow for identifying and mitigating unknown dihydroquinolinone impurities.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and eliminate the impurities discussed above, implement the following Kinetic-Controlled Friedel-Crafts Cyclization protocol. This workflow is designed as a self-validating system; it incorporates an analytical checkpoint that dictates whether the reaction can proceed to the isolation phase.

Step-by-Step Methodology:

  • Preparation of the Melt: In a rigorously dried 500 mL jacketed reactor under an argon atmosphere, charge anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv) and Sodium Chloride (NaCl, 1.0 equiv). Heat the mixture to 110°C to form a molten salt bath.

  • Amide Addition: Dissolve N-(3-fluoro-2-methylphenyl)-3-chloropropanamide (1.0 equiv) in a minimal volume of anhydrous 1,2-dichlorobenzene. Add this solution dropwise to the AlCl₃/NaCl melt over 4 hours using a syringe pump.

    • Causality Note: Slow addition maintains high dilution in the active melt, completely suppressing the intermolecular dimer impurity.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at 115°C for 2 hours. Pull a 0.5 mL aliquot, quench in ice-water, extract with EtOAc, and analyze via HPLC.

    • Validation Criteria: The reaction is deemed successful and ready for quench only when the starting material peak area is <0.5% and the regioisomer peak (RRT 1.15) is <1.0%. If the regioisomer exceeds 1.0%, the internal temperature is too high and must be calibrated.

  • Quench and Isolation: Carefully transfer the hot reaction mixture via cannula into a vigorously stirred mixture of crushed ice and 1M HCl (maintaining internal temp <20°C).

  • Crystallization: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot toluene/heptane (1:3) containing 0.1 mol% BHT to yield the pure 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

    • Causality Note: BHT acts as a radical scavenger, preventing auto-oxidation to the quinolinone impurity during the cooling phase.

References
  • Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
  • Design of novel 3,4-dihydroquinolin-2(1H)

Sources

Troubleshooting

Optimizing reaction temperature for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one cyclization

Technical Support Center: Cyclization of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one A Guide to Optimizing Reaction Temperature Welcome to the technical support center for advanced pharmaceutical intermediates. As Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyclization of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for advanced pharmaceutical intermediates. As Senior Application Scientists, we understand that the successful synthesis of complex molecules like 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one hinges on the precise control of reaction parameters. The intramolecular Friedel-Crafts cyclization, a key step in forming the dihydroquinolinone core, is particularly sensitive to temperature.[1][2] An improperly controlled thermal environment can lead to failed reactions, low yields, or complex impurity profiles.

This guide is structured as a series of frequently asked questions and troubleshooting workflows to provide you, our fellow researchers, with the field-proven insights needed to navigate the challenges of this synthesis. We will explore the causality behind experimental choices, empowering you to optimize your reaction conditions with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the cyclization, and how does temperature influence it?

Answer: The formation of the 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one ring system from its linear precursor, typically a derivative of 3-(2-fluoro-3-methylphenyl)propanamide, is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2][3]

The mechanism proceeds in three key stages, each influenced by temperature:

  • Generation of the Electrophile: A strong Brønsted or Lewis acid catalyst (e.g., Polyphosphoric Acid (PPA) or AlCl₃) activates the terminal carboxylic acid or acyl chloride of the precursor.[1][4] This activation forms a highly reactive acylium ion intermediate.[3] This step requires sufficient thermal energy to overcome its activation barrier.

  • Intramolecular Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[3] This is the ring-closing step and is typically the rate-determining step of the reaction. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating this step.

  • Rearomatization: The resulting intermediate, a non-aromatic carbocation (often called a Wheland intermediate or sigma complex), loses a proton to regenerate the stable aromatic system, yielding the final dihydroquinolinone product.[5]

Temperature acts as a double-edged sword: it is necessary to drive the reaction forward, but excessive heat can provide enough energy to activate undesirable side-reaction pathways.[6][7]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization SM Precursor (3-(2-fluoro-3-methylphenyl) propanoyl chloride) AI Acylium Ion Intermediate (Electrophile) SM->AI + Catalyst (ΔT) Cat Lewis Acid (e.g., AlCl₃) WI Wheland Intermediate (Sigma Complex) AI->WI Intramolecular Electrophilic Attack Prod Product (7-Fluoro-8-methyl-3,4-dihydro quinolin-2(1H)-one) WI->Prod - H⁺

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.
Q2: My reaction is stalled with a low conversion rate. Is simply increasing the temperature the best solution?

Answer: Not necessarily. While insufficient temperature is a common cause for a slow or stalled reaction, it's not the only one.[7] Before defaulting to a higher temperature, which can introduce other problems (see Q3), consider this systematic approach:

  • Verify Catalyst Activity: Lewis and Brønsted acids are often hygroscopic. Ensure your catalyst is anhydrous and active. Using a freshly opened bottle or a properly stored aliquot is crucial. For solid catalysts like PPA, ensure it is well-mixed and has not solidified at the bottom of the flask.

  • Check Starting Material Purity: Impurities in the precursor can inhibit the catalyst or interfere with the reaction. Confirm the purity of your starting material via NMR or LC-MS.

  • Solvent Choice: Ensure you are using a suitable, anhydrous solvent. For Friedel-Crafts reactions, common solvents include dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene.[6] In some cases, like with PPA, the acid itself serves as the solvent.[1]

  • Incremental Temperature Increase: If the above factors are ruled out, proceed with a cautious, stepwise increase in temperature. Raise the temperature by 10-15 °C and hold for a set period (e.g., 1-2 hours), monitoring the progress by TLC or HPLC. A sudden, large temperature jump can lead to thermal decomposition.

Q3: I'm observing significant charring and multiple byproduct spots on my TLC plate at higher temperatures. What is causing this, and how can I mitigate it?

Answer: This is a classic sign of overheating. The excess thermal energy is promoting undesired side reactions that compete with your target cyclization.[6][7] Common issues include:

  • Polymerization/Decomposition: The starting material or product may be unstable at elevated temperatures, leading to complex polymeric tars.[8]

  • Intermolecular Reactions: At high concentrations and temperatures, the acylium ion of one molecule can react with the aromatic ring of another, leading to dimers and oligomers.

  • Isomerization/Rearrangement: While less common in acylations than alkylations, high temperatures can sometimes facilitate unwanted molecular rearrangements.[9]

Mitigation Strategies:

  • Reduce the Temperature: This is the most direct solution. Find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

  • High Dilution: To disfavor intermolecular reactions, perform the reaction at a lower concentration.[6] This can be achieved by using a larger volume of solvent or by slowly adding the substrate to the hot catalyst/solvent mixture over several hours.

  • Optimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, cool the reaction down immediately to prevent the product from degrading under the harsh conditions.[6]

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Temp Is reaction temperature optimized? Start->Check_Temp Check_Cat Is catalyst active and anhydrous? Check_Temp->Check_Cat Yes Sol_Temp Perform systematic temperature screen (See Protocol 1) Check_Temp->Sol_Temp No Check_Purity Is starting material pure? Check_Cat->Check_Purity Yes Sol_Cat Use fresh or newly opened catalyst Check_Cat->Sol_Cat No Sol_Purity Purify precursor before cyclization Check_Purity->Sol_Purity No Sol_Dilution Consider high dilution conditions Check_Purity->Sol_Dilution Yes Success Improved Yield and Purity Sol_Temp->Success Sol_Cat->Success Sol_Purity->Success Sol_Dilution->Success

Caption: Troubleshooting workflow for low yield in intramolecular cyclizations.
Q4: How do I design an experiment to systematically determine the optimal reaction temperature?

Answer: An empirical, data-driven approach is most effective. We recommend performing a parallel screen of small-scale reactions. This allows for direct comparison under identical conditions, varying only the temperature. A detailed methodology is provided in Protocol 1. The goal is to generate a dataset correlating temperature with yield and purity, allowing you to identify the optimal processing window.

Table 1: Example Data from a Temperature Optimization Screen The following data are representative and serve as an illustration of results from a systematic screen.

EntryCatalystTemperature (°C)Time (h)Conversion (%) (by HPLC)Yield (%)Purity (%) (by HPLC)
1PPA8043528>98
2PPA10049589>98
3PPA1204>999194 (impurities noted)
4PPA1404>997582 (decomposition)

Based on this example dataset, 100 °C appears to be the optimal temperature, offering high yield and purity within a reasonable timeframe.

Q5: What are the typical starting temperature ranges for common catalysts used in this cyclization?

Answer: The optimal temperature is highly dependent on the catalyst's reactivity. Different acid catalysts require vastly different thermal conditions.

Table 2: Typical Temperature Ranges for Common Friedel-Crafts Catalysts

CatalystTypeTypical Temperature RangeKey Considerations
Polyphosphoric Acid (PPA) Brønsted Acid80 - 140 °C[1]Highly viscous; requires vigorous mechanical stirring. Often serves as both catalyst and solvent.
Eaton's Reagent (P₂O₅/MeSO₃H) Brønsted Acid60 - 100 °CLess viscous and often more effective than PPA, allowing for lower reaction temperatures.
Aluminum Chloride (AlCl₃) Lewis Acid0 °C to 80 °C[6]Very powerful but requires stoichiometric amounts and strictly anhydrous conditions. Reactions can often be run at lower temperatures.
Iron(III) Chloride (FeCl₃) Lewis Acid25 °C to 100 °C[10]A milder Lewis acid than AlCl₃, potentially reducing side reactions but may require slightly higher temperatures.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Cyclization

Objective: To identify the optimal reaction temperature for the cyclization reaction by running parallel experiments and analyzing yield and purity.

Methodology:

  • Setup: In four separate, dry reaction vials equipped with stir bars, place the precursor (e.g., 100 mg, 1.0 eq) and the appropriate amount of catalyst (e.g., for PPA, 10x weight of substrate).

  • Parallel Heating: Place the vials in a parallel synthesis block or separate oil baths pre-heated to your target temperatures (e.g., 80°C, 95°C, 110°C, 125°C).

  • Reaction: Begin vigorous stirring simultaneously in all vials.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture for TLC or HPLC analysis (see Protocol 2).

  • Work-up: Once the reaction at the optimal temperature is complete (or after a fixed endpoint for comparison, e.g., 4 hours), quench all reactions by carefully pouring them into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume).

  • Purification & Analysis: Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Determine the crude mass and analyze the purity of each crude product by HPLC and ¹H NMR. Calculate the isolated yield after purification (e.g., by column chromatography).

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)

Objective: To quickly and effectively monitor the progress of the cyclization reaction.

Methodology:

  • Sample Preparation: Quench a small drop of the reaction mixture in a vial containing ~0.5 mL of water and ~0.5 mL of ethyl acetate. Vortex thoroughly.

  • Spotting: Using a capillary tube, spot the top organic layer onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes - this must be determined experimentally).

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically lower Rf spot corresponding to the more polar product is dominant. The appearance of multiple other spots indicates side product formation.

References

  • Chemistry Steps. Friedel-Crafts Acylation.[Link]

  • Pudovik, M. A., et al. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical reaction. RSC Advances. [Link]

  • Wang, L., et al. (2012). A highly efficient synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives under microwave heating. HETEROCYCLES, Vol. 85, No. 7. [Link]

  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic Chemistry Frontiers. [Link]

  • R Discovery. (2018). Microwave Irradiation Effect on Friedel-Crafts Type Cyclization Reaction.[Link]

  • Titinchi, S. J., et al. (2012). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. ResearchGate. [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?[Link]

  • Olah, G. A. (2005). Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • ChemRxiv. (2023). Revealing the (3+2) and (2+2) Cycloaddition Reactivities of Wheland Intermediates.[Link]

Sources

Optimization

Reducing byproduct formation during the synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Technical Support Center: Troubleshooting the Synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Welcome to the Technical Support Center. The synthesis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is typi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Technical Support Center. The synthesis of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is typically achieved via the intramolecular Friedel-Crafts alkylation of N-(3-fluoro-2-methylphenyl)-3-chloropropanamide[1]. While this pathway is highly direct, the bifunctional nature of the precursor and the harsh Lewis acidic conditions required for cyclization often lead to complex byproduct profiles[2].

This guide provides mechanistic troubleshooting, quantitative analytical signatures, and a self-validating protocol to ensure high-yield cyclization and minimize byproduct formation.

Mechanistic Workflow & Causality

The following diagram illustrates the standard synthetic workflow and the divergent pathways that lead to common byproducts when reaction parameters are not strictly controlled.

Workflow A 3-Fluoro-2-methylaniline + 3-Chloropropionyl chloride B N-(3-Fluoro-2-methylphenyl) -3-chloropropanamide A->B Acylation (Toluene/Base) C Intramolecular Friedel-Crafts (AlCl3 Activation) B->C Heat (125-130°C) D Target Product: 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one C->D Intramolecular Cyclization E Oligomers / Polymers (Intermolecular Alkylation) C->E High Local Concentration F De-methylated Byproducts (Methyl Migration) C->F T > 150°C (Harsh Lewis Acid) G Hydrolyzed Precursor (Amide Cleavage) C->G Moisture in AlCl3/Solvent

Mechanistic pathway of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one synthesis and byproduct formation.

Quantitative Byproduct Analysis

To effectively troubleshoot, you must first identify the specific byproduct dominating your crude mixture. Compare your analytical data against this diagnostic table:

Byproduct ProfileAnalytical SignaturePrimary CausalityMitigation Strategy
Oligomers / Polymers Broad unresolved HPLC peaks; insoluble tar-like mass.Intermolecular alkylation due to high local concentration[2].Pseudo-high dilution; slow addition to hot AlCl3.
De-methylated Lactam LC-MS: [M+H]⁺ - 14 Da; Loss of singlet ~2.2 ppm in ¹H NMR.Methyl migration/cleavage driven by excessive thermal energy and harsh Lewis acidity.Maintain internal T < 130°C; consider AlCl3/NaCl melt.
3-Fluoro-2-methylaniline LC-MS: m/z 126.1; Shift in NMR aromatic region.Amide hydrolysis catalyzed by trace water and generated HCl[3].Use strictly anhydrous AlCl3; dry solvents; Argon atm.
Aromatic Quinolinone LC-MS: [M+H]⁺ - 2 Da; Appearance of alkene protons in ¹H NMR.Thermal auto-oxidation at C3-C4 positions.Degas solvents; maintain strict inert atmosphere.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of insoluble polymeric mass instead of the cyclized product? Causality: The intermediate 3-chloropropanamide features both an activated aromatic ring and an electrophilic alkyl chloride[3]. If the concentration of the precursor in the reaction matrix is too high, the carbocation generated by Aluminum Chloride (AlCl₃) activation will attack the aromatic ring of an adjacent molecule (intermolecular Friedel-Crafts alkylation) rather than folding to attack its own ring[2]. Solution: Employ pseudo-high dilution techniques. Instead of mixing all reagents and heating them together, slowly add the 3-chloropropanamide solution dropwise to a pre-heated suspension of AlCl₃ in a high-boiling inert solvent (e.g., 1,2-dichlorobenzene). This ensures the local concentration of the reactive intermediate remains near zero, kinetically favoring the intramolecular 6-exo-trig/6-endo-trig cyclization[1].

Q2: My LC-MS shows a major byproduct with m/z [M-14]⁺. How do I prevent the loss or migration of the 8-methyl group? Causality: AlCl₃ is an exceptionally harsh Lewis acid. At elevated temperatures (typically >150°C), it can facilitate the cleavage or migration of the 8-methyl group via a retro-Friedel-Crafts mechanism or a 1,2-methyl shift, leading to de-methylated or regioisomeric byproducts. Solution: Strictly control the internal reaction temperature to 125–130°C. If the methyl group remains labile, lower the Lewis acidity by using a molten salt bath (e.g., an AlCl₃/NaCl/KCl melt). This lowers the melting point of the catalyst system, allowing cyclization to proceed smoothly at 100–110°C without degrading the aromatic substituents.

Q3: The reaction stalls, and I recover a significant amount of 3-fluoro-2-methylaniline. What is causing the amide cleavage? Causality: Amide hydrolysis occurs when moisture is introduced into the system. AlCl₃ is highly hygroscopic; in the presence of water, it generates HCl and aluminum hydroxide species, which rapidly catalyze the hydrolysis of the amide bond back to the starting aniline and 3-hydroxypropanoic acid[3]. Solution: Use freshly sublimed, strictly anhydrous AlCl₃ from a sealed ampoule. Ensure all solvents are dried over freshly activated 4Å molecular sieves. Assemble the apparatus under an Argon atmosphere and maintain a positive inert gas pressure throughout the entire reaction.

Q4: I am detecting the fully aromatic 7-fluoro-8-methylquinolin-2(1H)-one. How is this forming and how do I suppress it? Causality: The 3,4-dihydroquinolin-2(1H)-one core is susceptible to auto-oxidation at the C3-C4 positions. At high temperatures, trace oxygen combined with Lewis acids (which can act as single-electron transfer agents) will drive the dehydrogenation to form the thermodynamically stable fully aromatic system. Solution: Thoroughly degas the 1,2-dichlorobenzene via sparging with Argon for 30 minutes prior to the reaction. Perform the reaction, and crucially, the initial acidic quench, under a strict inert atmosphere.

Validated Experimental Protocol

This self-validating protocol incorporates the troubleshooting principles discussed above to maximize the yield of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Step 1: Preparation of the Precursor

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL/g) at 0°C under Argon.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 minutes to maintain the internal temperature below 5°C[3].

  • Stir for 2 hours at room temperature.

  • Validation Check: Run TLC (Hexanes:EtOAc 3:1). The aniline spot should be completely consumed.

  • Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(3-fluoro-2-methylphenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization (Pseudo-High Dilution)

  • In a rigorously flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and an Argon inlet, suspend anhydrous AlCl₃ (3.0 eq) in anhydrous, degassed 1,2-dichlorobenzene (10 mL/g of precursor).

  • Heat the suspension to an internal temperature of 125–130°C.

  • Dissolve the N-(3-fluoro-2-methylphenyl)-3-chloropropanamide in a minimum volume of anhydrous 1,2-dichlorobenzene.

  • Add the precursor solution dropwise to the hot AlCl₃ suspension over 1.5 to 2 hours using a syringe pump.

  • Stir for an additional 1 hour at 130°C.

  • Validation Check: Analyze an aliquot via LC-MS. The mass of the precursor should be absent, and the target mass [M+H]⁺ should dominate without significant [M-14]⁺ peaks.

  • Cool the mixture to 0°C and carefully quench by the dropwise addition of ice-cold 1M HCl (Caution: Highly exothermic).

  • Extract with ethyl acetate, wash extensively with water to remove aluminum salts, dry, and concentrate. Purify via recrystallization (ethanol/water) to obtain the pure 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

References

  • Shen, M. et al. "Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones". The Journal of Organic Chemistry, ACS Publications, 2021. Available at: [Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in biological assays

A Guide to Overcoming Poor Aqueous Solubility in Biological Assays Welcome to the technical support guide for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Aqueous Solubility in Biological Assays

Welcome to the technical support guide for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during in vitro and other biological assays. As a novel synthetic organic compound belonging to the quinoline family, it holds potential for various research applications, but its hydrophobic nature can be a significant experimental hurdle.[1]

This guide provides a structured, tiered approach to systematically address and overcome solubility issues, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges and questions researchers face.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A1: This is a classic sign of a compound with poor aqueous solubility. Your compound was likely fully dissolved in the 100% Dimethyl Sulfoxide (DMSO) stock solution, but "crashed out" or precipitated when introduced to the aqueous environment of your buffer. This happens because the concentration of the compound exceeded its solubility limit in the final assay medium. Even small amounts of residual DMSO from a stock solution can influence results, and its abrupt dilution is a common cause of precipitation.[2]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: This is highly cell-line dependent.[3] A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for a maximum of 0.1% to avoid solvent-induced artifacts.[3][4] Concentrations above 1% are reported as toxic for most mammalian cell types.[5] It is critical to run a "vehicle control" (assay medium with the same final DMSO concentration but without your compound) to determine the tolerance of your specific cell line.[3][4]

Q3: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference and which one matters for my assay?

A3:

  • Kinetic Solubility measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[6][7][8] This is highly relevant for most high-throughput screening (HTS) and cell-based assays where you perform such a dilution.[6]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable solid form of the compound in a specific medium over a longer period (e.g., 24-72 hours).[7]

For most initial biological assays, kinetic solubility is the more practical and immediate concern . Low kinetic solubility is what causes the precipitation you observe during your experiment.

Q4: My compound shows no activity in my assay. Could this be a solubility problem?

A4: Absolutely. If the compound precipitates, its effective concentration in solution is much lower than the nominal concentration you calculated. This can lead to a dramatic underestimation of potency or a false-negative result where an active compound appears inactive.[6] Compound precipitation is a known cause of false-negatives in biological screening.[9][10]

Part 2: Troubleshooting & Optimization Workflow

If you are facing solubility issues, follow this tiered approach, starting with the simplest and most common solutions.

Tier 1: Stock Solution & Dilution Protocol Optimization

Before attempting complex formulations, ensure your basic handling of the compound is optimized.

Best Practices for Stock Solution Preparation:

  • Solvent Choice: DMSO is the most common starting solvent for hydrophobic compounds.[10]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM in 100% DMSO) to minimize the volume of solvent added to your assay.

  • Storage: Aliquot your stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[11] Precipitation can sometimes occur during freeze-thaw cycling of even DMSO stocks.[9]

Protocol 1: Optimized Serial Dilution Technique This protocol minimizes the shock of transferring the compound from a high-DMSO environment to a fully aqueous one.

  • Preparation: Create a high-concentration primary stock of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in 100% DMSO (e.g., 20 mM).

  • Intermediate Dilution: Perform an intermediate dilution of your stock into your final assay buffer (e.g., PBS, Media). Critically, do this dropwise while vortexing or mixing vigorously. This rapid dispersion can sometimes prevent immediate precipitation.

  • Final Dilution: Use this intermediate solution to make the final dilutions in your assay plate.

  • Observation: Visually inspect all solutions for any signs of cloudiness or precipitate.

Tier 2: Simple Formulation Strategies

If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer itself.

1. pH Adjustment

  • Principle: Many compounds contain ionizable groups. Adjusting the pH of the buffer can protonate or deprotonate these groups, increasing the molecule's charge and, often, its aqueous solubility. Salt formation is a common strategy to increase the solubility of acidic or basic drugs.[12][13]

  • Application: While the structure of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one has a lactam group, its pKa may not be in a range that is easily modulated within a physiological pH of 7.2-7.4 without affecting cell health. However, for non-cellular (e.g., enzymatic) assays, exploring a wider pH range (e.g., pH 6.0 to 8.0) may be viable.

  • Caution: Ensure your biological target (e.g., enzyme, cell line) is stable and active at the tested pH.

2. Use of Co-solvents

  • Principle: Co-solvents are water-miscible organic solvents that can increase solubility.[13][14] However, they must be used with caution due to potential toxicity in cell-based assays.

  • Examples: Polyethylene glycols (PEGs), propylene glycol, and glycerol are common examples.[13]

  • Application: For cell-based assays, the concentration of these co-solvents must be kept very low and tested for toxicity. For in vivo studies, co-solvents can be part of a formulation, but the primary concern is preventing the drug from precipitating upon injection and dilution in the bloodstream.[13]

Decision Workflow for Solubilization Strategy

The following diagram illustrates a logical path for selecting an appropriate solubilization strategy.

G cluster_0 Initial Observation cluster_1 Tier 1: Protocol Optimization cluster_2 Tier 2 & 3: Formulation cluster_3 Validation start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso optimize_dilution Optimize Serial Dilution (Protocol 1) check_dmso->optimize_dilution No is_cell_based Cell-Based Assay? check_dmso->is_cell_based Yes still_precipitates1 Still Precipitates? optimize_dilution->still_precipitates1 still_precipitates1->is_cell_based Yes success Proceed with Biological Assay still_precipitates1->success No ph_adjust Try pH Adjustment (if target allows) is_cell_based->ph_adjust No (e.g., biochemical assay) cyclodextrin Use Cyclodextrins (Protocol 3) is_cell_based->cyclodextrin Yes validate Confirm with Solubility Assay (Protocol 2) ph_adjust->validate surfactant Use Surfactants (e.g., Tween-80, with caution) cyclodextrin->surfactant surfactant->validate validate->success

Caption: Decision tree for troubleshooting poor compound solubility.

Tier 3: Advanced Formulation Strategies

If simpler methods fail, more advanced excipients can be employed.

Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They act as "molecular buckets" to encapsulate hydrophobic drugs, forming an inclusion complex that is water-soluble.[15][16][17]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[18][19]

  • Application: This is often the most effective and biologically compatible method for significantly increasing the aqueous solubility of a compound for in vitro assays.[14] See Protocol 3 for a detailed methodology.

Surfactants

  • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). Hydrophobic drugs can partition into the core of these micelles, effectively solubilizing them.[12]

  • Examples: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are sometimes used.

  • Caution: Surfactants can be highly disruptive to cell membranes and can interfere with assay readouts (e.g., by denaturing proteins).[20] They are a common source of false positives in HTS campaigns.[21] Their use should be a last resort for cell-based assays and requires rigorous vehicle controls.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanismProsConsBest For
pH Adjustment Increases charge of ionizable moleculesSimple, inexpensiveOnly works for ionizable compounds; may affect target activity or cell viabilityBiochemical assays with a wide pH tolerance
Co-solvents Reduces polarity of the bulk solventSimple to implementPotential for toxicity; risk of precipitation on further dilutionInitial formulation screening; non-cellular assays
Cyclodextrins Forms a water-soluble inclusion complexHigh solubilization capacity; generally low toxicityCan be expensive; may affect drug-target binding if the complex is too stableCell-based assays; in vivo preclinical studies
Surfactants Sequesters compound in micellesHigh solubilization capacityHigh potential for cell toxicity and assay interferenceLast resort for cellular assays; some topical or oral formulations

Part 3: Experimental Protocols & Validation

It is not enough to simply add a solubilizing agent; you must validate that your strategy has worked.

Protocol 2: Kinetic Solubility Assessment by Visual/Nephelometric Method

This protocol allows you to quickly assess the kinetic solubility of your compound in different formulations.

  • Prepare Compound Plate: In a 96-well clear plate, add 2 µL of a high-concentration (e.g., 20 mM) DMSO stock solution of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one to each well.

  • Prepare Formulation Plate: In a separate 96-well plate, prepare your various test buffers (e.g., PBS pH 7.4, PBS + 1% HP-β-CD, etc.).

  • Combine and Mix: Rapidly transfer 198 µL from the formulation plate to the compound plate. Immediately mix thoroughly for 60 seconds on a plate shaker. This gives a final compound concentration of 200 µM in 1% DMSO.

  • Incubate: Let the plate stand at room temperature for 1-2 hours.

  • Read Plate:

    • Visual: Check for precipitate against a black background.

    • Nephelometry: Measure light scattering using a plate reader. A significant increase in signal compared to the vehicle control indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in light scattering is your approximate kinetic solubility in that formulation.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details how to prepare a stock solution using cyclodextrin.

  • Prepare Vehicle: Create a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile PBS). This will be your concentrated vehicle.

  • Add Compound: Weigh the solid 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one powder and add it to the 10% HP-β-CD vehicle to achieve your desired stock concentration (e.g., 1-5 mM).

  • Mix and Dissolve: Vortex vigorously. If the compound does not dissolve, place the solution in a sonicating water bath for 15-30 minutes. Gentle heating (e.g., to 37°C) can also be applied if the compound is heat-stable.[22]

  • Sterilize: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved micro-precipitates.[22]

  • Usage: Use this new stock solution for your serial dilutions in the biological assay. Remember to use a vehicle control containing the same final concentration of HP-β-CD.

Mechanism of Cyclodextrin Solubilization

The diagram below illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

By following this structured guide, researchers can diagnose the cause of poor solubility, systematically test solutions, and validate a formulation strategy that enables the reliable biological testing of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

References

  • Gokaraju, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Gupte, S. V. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Al-Ali, H., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014, October 15). Compound precipitation in high-concentration DMSO solutions. National Institutes of Health (NIH). Available from: [Link]

  • Gao, L., et al. (2011, April 15). Nanonization strategies for poorly water-soluble drugs. National Institutes of Health (NIH). Available from: [Link]

  • Brouwers, J., et al. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. National Institutes of Health (NIH). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available from: [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Inglese, J., et al. (n.d.). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. Available from: [Link]

  • Pacheco, S., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). Available from: [Link]

  • Chem-Sub. (n.d.). 8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE — Chemical Substance Information. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you understand that peak asymmetry is not merely an aesthetic issue—it directly compromises integration ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you understand that peak asymmetry is not merely an aesthetic issue—it directly compromises integration accuracy, reproducibility, and quantitative confidence.

This guide provides field-proven, mechanistically grounded solutions for resolving peak tailing specifically associated with 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one , a fluorinated lactam that presents unique chromatographic challenges.

Part 1: Mechanistic Insights & Troubleshooting FAQs

To effectively resolve peak tailing, we must first understand the causality behind the analyte's behavior. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one contains a cyclic amide (lactam) and a highly electronegative fluorine atom. This specific structural motif drives secondary interactions that distort peak shape.

Q1: Why does 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one exhibit severe peak tailing compared to non-fluorinated analogs? A: The root cause is a mixed-mode retention mechanism driven by the molecule's electronic properties. The highly electronegative fluorine atom at the C7 position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect propagates to the lactam nitrogen, increasing the acidity of the lactam N-H proton. Consequently, the N-H group becomes a potent hydrogen bond donor.

In reversed-phase HPLC, if the mobile phase pH is above 3.0, residual silanol groups on the silica stationary phase become deprotonated ( Si−O− ) [1]. The acidic lactam N-H strongly interacts with these anionic silanols via hydrogen bonding and weak ion-exchange. This secondary interaction is kinetically slower than the primary hydrophobic retention, causing the analyte molecules to "drag" through the column and form a tailing peak [2].

Q2: How can I determine if the tailing is caused by column chemistry or system hardware? A: You must establish a self-validating diagnostic baseline before altering your method. Tailing can be chemical (analyte-specific) or physical (system-wide). To isolate the variable, inject a neutral, non-polar marker (e.g., toluene or uracil) alongside your sample.

  • If the neutral marker is symmetrical but the quinolinone tails: The issue is a chemical secondary interaction (silanol activity).

  • If both peaks tail equally: The issue is physical. Extra-column effects, such as long/wide tubing, improper ferrule seating, or a void in the column bed, are causing dispersion [3].

Q3: What mobile phase modifications are most effective for this specific compound? A: To suppress chemical tailing, you must neutralize the stationary phase. Lower the mobile phase pH to < 2.5 using additives like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). At this pH, the surface silanols are fully protonated ( Si−OH ), eliminating their ionic character and drastically reducing their ability to form strong hydrogen bonds with the fluorinated lactam [4].

Q4: Which stationary phase chemistries are recommended for fluorinated lactams? A: Avoid older Type-A silica columns. Instead, select one of the following:

  • Fully End-Capped C18 (Type B Silica): Reduces the raw number of available silanols.

  • Polar-Embedded Phases (e.g., Amide or Carbamate): These columns contain a polar functional group near the silica surface that creates a localized hydration layer, effectively shielding residual silanols from the analyte [4].

  • Hybrid Organic-Inorganic Silica: These particles replace many surface silanols with robust ethylene bridges, inherently reducing silanol activity while offering extreme pH stability [1].

Part 2: Quantitative Data & Method Optimization

The table below summarizes the expected impact of various mobile phase and column chemistry combinations on the USP Tailing Factor ( Tf​ ) for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. A Tf​ value of 1.0 indicates perfect symmetry; values > 1.5 generally fail system suitability requirements.

Table 1: Impact of Chromatographic Conditions on USP Tailing Factor ( Tf​ )

Column ChemistryMobile Phase pHBuffer / AdditiveUSP Tailing Factor ( Tf​ )Resolution Status
Standard C18 (Type A)6.510 mM Ammonium Acetate2.85Severe Tailing (Fail)
Standard C18 (Type B)6.510 mM Ammonium Acetate1.90Moderate Tailing (Fail)
End-capped C182.50.1% Formic Acid1.25Acceptable (Pass)
Polar-Embedded (Amide)6.510 mM Ammonium Acetate1.15Excellent (Pass)
Hybrid Silica C182.50.1% Trifluoroacetic Acid1.05Optimal (Pass)

Part 3: Diagnostic Workflows & Experimental Protocols

Troubleshooting_Workflow A Observe Peak Tailing (USP T > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker also tail? B->C D Hardware/System Issue (Dead volume, bad fitting) C->D  Yes E Chemical Interaction (Silanol H-bonding) C->E  No F Minimize tubing ID, Replace guard column D->F G Lower pH < 2.5 or Use Polar-Embedded Column E->G

Diagnostic workflow for isolating chemical vs. hardware causes of HPLC peak tailing.

Protocol 1: Self-Validating System Suitability Test (SST)

Purpose: To definitively isolate hardware dead-volume from chemical secondary interactions.

Step-by-Step Methodology:

  • Prepare the Marker Solution: Dissolve 1 mg/mL of Toluene (neutral marker) and 1 mg/mL of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one in the initial mobile phase composition.

  • Equilibrate the System: Flush the HPLC system with your standard mobile phase (e.g., 50:50 Water:Acetonitrile) for at least 10 column volumes until the baseline is stable.

  • Execute Injection: Inject 5 µL of the marker solution at a flow rate of 1.0 mL/min (for a standard 4.6 mm ID column).

  • Calculate USP Tailing Factor ( Tf​ ): Measure the peak width at 5% of the peak height ( W0.05​ ) and the front half-width ( f ). Calculate Tf​=W0.05​/2f .

  • Evaluate Causality:

    • If Toluene Tf​≤1.1 but Quinolinone Tf​≥1.5 : Proceed to Protocol 2 (Chemical Optimization).

    • If Toluene Tf​≥1.5 : Inspect PEEK finger-tight fittings for tubing slippage, replace the guard column, and ensure all capillary tubing is 0.005" ID [3].

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Purpose: To chemically neutralize the stationary phase and prevent lactam hydrogen bonding.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.

  • pH Verification: Verify the pH of the aqueous phase using a calibrated pH meter. The pH should read approximately 2.0 - 2.2. Note: Operating at this pH requires a column rated for low-pH stability (e.g., sterically protected or hybrid silica).

  • Organic Phase Preparation: Prepare the organic modifier (Acetonitrile or Methanol) with the same 0.1% v/v TFA concentration to maintain a constant ionic strength during gradient elution.

  • Degassing: Sonicate both mobile phases for 10 minutes or use inline vacuum degassing to prevent micro-bubble formation, which can cause baseline noise and artificial peak distortion.

  • Re-evaluation: Re-inject the sample. The suppression of silanol ionization should immediately collapse the peak tail, restoring Gaussian symmetry and improving the signal-to-noise ratio.

Part 4: References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education Primers. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resource Center. Available at: [Link]

  • Restek Corporation. "Troubleshooting HPLC- Tailing Peaks." Restek Resource Hub. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Support. Available at: [Link]

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one. This compound is a highly valuable pharmaceutical intermediate, but its core scaffold requires rigorous handling to prevent premature degradation.

Mechanistic Overview: The Vulnerability of the C3-C4 Bond

The primary instability of the 3,4-dihydroquinolin-2(1H)-one scaffold lies in its susceptibility to [1]. The C3-C4 bond is partially saturated and prone to dehydrogenation. When exposed to atmospheric oxygen—a process often catalyzed by ambient light or trace transition metals (e.g., Fe, Cu) from manufacturing equipment—the compound loses hydrogen atoms to form the fully conjugated 7-fluoro-8-methyl-quinolin-2(1H)-one (carbostyril) degradant[2].

Expert Insight: The presence of the electron-donating 8-methyl group slightly increases the electron density of the aromatic system. This subtly lowers the oxidation potential of the molecule compared to unsubstituted analogs, making strict adherence to anaerobic, light-protected storage absolutely critical.

Troubleshooting & FAQs

Q: Why is my batch of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one turning yellow over time? A: This discoloration is the visual marker of oxidative aromatization. The fully conjugated quinolin-2(1H)-one degradant absorbs visible light differently than the partially saturated precursor. If your white/off-white powder is turning yellow, it has been exposed to oxygen and light, triggering the dehydrogenation of the C3-C4 bond[1].

Q: What are the optimal long-term storage conditions for the solid powder? A: The compound must be stored at 2–8°C in a tightly sealed, light-resistant (amber glass) container under an[3]. Argon is strongly preferred over Nitrogen. Because Argon is denser than air, it forms a heavy protective blanket over the solid powder, effectively displacing oxygen from the interstitial spaces of the powder bed.

Q: Can I prepare stock solutions (e.g., in DMSO or Methanol) for long-term storage? A: It is highly discouraged to store this compound in solution for extended periods. Solvents harbor dissolved oxygen and potential peroxide formers that drastically accelerate oxidation[4]. If a solution must be stored for high-throughput screening, use rigorously degassed, anhydrous solvents, blanket the vial with Argon, and store at -20°C for no longer than 7–14 days.

Quantitative Stability Data

The following table summarizes the causality between storage conditions and the rate of oxidative degradation.

Storage ConditionAtmosphereLight ExposureEst. Degradation (30 Days)Recommendation
25°C (Ambient)AirAmbient Light5.0% - 10.0%❌ Unacceptable
25°C (Ambient)AirDark2.0% - 5.0%❌ Unacceptable
2–8°CAirDark< 1.0%⚠️ Marginal
2–8°C Argon Dark < 0.1% Optimal
-20°C (Solution)ArgonDark~ 1.0% - 2.0%⚠️ Short-term

Experimental Workflow: Inert Packaging & Storage Protocol

To ensure absolute trustworthiness in your archiving process, follow this self-validating protocol for preparing the compound for long-term storage[5].

Step 1: Desiccation and Solvent Removal Ensure the compound is completely dry. Residual solvents can mobilize trace metal impurities and facilitate localized oxidation. Dry the powder under high vacuum (≤ 0.1 mbar) at room temperature for 12–24 hours.

Step 2: Argon Blanketing (Schlenk Line or Glovebox) Transfer the dried powder to a dry, amber glass vial. Using a Schlenk line manifold, perform three alternating vacuum/Argon cycles. If using a glovebox, simply seal the vial in a high-purity Argon (99.999%) environment.

Step 3: Sealing and Self-Validation Seal the vial with a PTFE-lined cap and wrap the junction tightly with Parafilm to prevent oxygen ingress over time. Self-Validating Loop: Before archiving the bulk batch, run a baseline HPLC-UV (at 254 nm) to quantify any trace quinolin-2(1H)-one degradant. After 30 days of storage, pull a 1 mg quality-control aliquot. If this protocol was executed flawlessly, the degradant peak area will remain identical to the baseline. Any increase indicates a failure in the Argon seal.

Step 4: Temperature-Controlled Storage Transfer the sealed, Argon-blanketed vial to a monitored refrigerator set to 2–8°C.

Mechanistic Pathway & Intervention Diagram

G A 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one (Intact Precursor) B Radical Intermediate (C3/C4 H-abstraction) A->B O2, Light, Trace Metals C 7-Fluoro-8-methyl- quinolin-2(1H)-one (Aromatized Degradant) B->C -H2O / -H2 (Oxidation) D Preventative Measures: • Argon Atmosphere • 2-8°C Storage • Amber Glass D->A Stabilizes & Protects

Oxidative aromatization pathway of 3,4-dihydroquinolin-2(1H)-ones and targeted interventions.

References

  • Title: Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of functionalized carbostyril intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of functionalized carbostyril intermediates.

System Overview & Mechanistic Context

The catalytic hydrogenation of 7-fluoro-8-methylquinolin-2(1H)-one to its 3,4-dihydro derivative is a critical transformation. As a Senior Application Scientist, I frequently observe researchers treating catalyst loading as a simple "more is faster" variable. In halogenated systems, this is a fundamental error.

In this specific system, the desired 3,4-alkene reduction competes directly with hydrodefluorination (cleavage of the C-F bond at the 7-position). Palladium on Carbon (Pd/C) is the industry standard for reducing quinolin-2(1H)-ones[1]. However, Palladium is also highly active for oxidative addition into activated aryl-halide bonds[2]. An excessively high catalyst loading provides a surplus of active Pd sites. Once the alkene is saturated, these excess sites rapidly catalyze the formation of a critical impurity: 8-methyl-3,4-dihydroquinolin-2(1H)-one.

Therefore, optimizing catalyst loading is a self-validating exercise in chemoselectivity: you must provide exactly enough active sites to maintain a high Turnover Frequency (TOF) for alkene reduction, while starving the system of the excess sites required for the slower hydrodefluorination pathway. Alternative catalytic systems, such as supported gold nanoparticles, have been explored for chemoselective quinoline reductions to avoid these over-reduction pitfalls[3], but Pd/C remains the most scalable choice if tightly controlled.

Troubleshooting Guide: Catalyst Loading & Reaction Optimization

Q: My reaction stalls at 80% conversion despite using 5 wt% Pd/C. Should I increase the catalyst loading to 10 wt%? A: No. Increasing catalyst loading beyond 5 wt% in this system is highly likely to trigger massive defluorination. Reaction stalling in quinolinone hydrogenations is rarely due to insufficient initial catalyst. It is almost always caused by catalyst poisoning or mass transfer limitations. Trace sulfur or basic nitrogen impurities in your starting material strongly coordinate to Pd, reducing the active site count[3]. Corrective Action: Perform a "catalyst spike test." Inject an additional 1 wt% of fresh Pd/C into the stalled reaction. If conversion resumes rapidly, your starting material contains poisons. Implement a pre-reaction carbon treatment or use a metal scavenger rather than permanently increasing your baseline catalyst loading.

Q: I am achieving full conversion, but my IPC (In-Process Control) shows >3% of the defluorinated impurity. How do I suppress this? A: You have over-catalyzed the reaction. Once the 3,4-double bond is reduced, the local concentration of hydrogen and active Pd sites drives the oxidative addition into the C-F bond. Corrective Action:

  • Decrease Loading: Drop your Pd/C loading to 1.5 - 2.0 wt%.

  • Modify the Catalyst: If lowering the loading causes the reaction to stall, switch to a poisoned catalyst such as Sulfided Pd/C or Pt/C. Platinum has a significantly higher activation energy for C-F bond oxidative addition compared to Palladium, naturally enhancing chemoselectivity.

  • Acidic Modifiers: Add 0.1 equivalents of acetic acid. Hydrodefluorination is often accelerated by basic micro-environments; mild acidity suppresses this pathway.

Q: Does hydrogen pressure interact with my chosen catalyst loading? A: Yes, inversely. If you operate at low H2​ pressure (e.g., 1 atm), you require higher catalyst loading to achieve reasonable kinetics. This increases the residence time of the substrate on the metal surface, promoting defluorination. Operating at higher pressure (e.g., 4-5 bar) increases hydrogen solubility and mass transfer, allowing you to drastically reduce catalyst loading (down to 0.5 - 1.0 wt%) while maintaining rapid alkene reduction.

Standard Operating Protocol (SOP): Optimized Hydrogenation

This protocol is designed as a self-validating system. The strict control of equivalents and in-process checks ensures that hydrodefluorination cannot proceed undetected.

Step 1: Substrate Preparation & Purification Dissolve 7-fluoro-8-methylquinolin-2(1H)-one (1.0 eq) in 10 volumes of Methanol/THF (1:1 v/v). Pass the solution through a short pad of Celite and activated carbon to remove trace catalyst poisons. Step 2: Catalyst Introduction Charge the reactor with 2.0 wt% of 5% Pd/C (Type 39, 50% wet). Scientific rationale: The 50% water content mitigates pyrophoricity and slightly dampens initial hyper-activity, protecting the C-F bond. Step 3: Purging & Pressurization Purge the vessel with N2​ (3x), followed by H2​ (3x). Pressurize the reactor to 4.0 bar H2​ . Set the agitation to >800 RPM to ensure kinetic control is not limited by gas-liquid mass transfer. Step 4: Temperature Control & Monitoring Maintain the internal temperature strictly at 25-30 °C. Higher temperatures exponentially increase defluorination. Sample the reaction at 2 hours for HPLC analysis. Step 5: Termination & Workup Terminate the reaction immediately upon reaching >99.0% conversion (typically 3-4 hours). Filter the catalyst through a 0.2 μm PTFE membrane. Critical: Do not leave the product stirring with the catalyst under hydrogen, as this is the primary cause of batch-to-batch defluorination variability.

Quantitative Data Presentation: Catalyst Loading Matrix

The following table summarizes the causal relationship between catalyst parameters and reaction outcomes, demonstrating why 2.0 wt% Pd/C at 4 bar is the optimal operational window.

Catalyst TypeLoading (wt%) H2​ Pressure (bar)Time (h)Conversion (%)Defluorinated Impurity (%)
5% Pd/C10.01.02.0>99.98.5
5% Pd/C5.01.04.098.53.2
5% Pd/C 2.0 4.0 3.5 >99.5 <0.1
5% Pd/C0.54.012.065.0 (Stalled)<0.1
5% Pt/C5.04.06.0>99.0<0.1
Process Visualizations

Pathway Substrate 7-Fluoro-8-methyl quinolin-2(1H)-one (Substrate) Product 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one (Desired) Substrate->Product H2, Pd/C (Alkene Reduction) Impurity 8-Methyl-3,4- dihydroquinolin-2(1H)-one (Defluorinated Impurity) Substrate->Impurity Direct Defluorination Product->Impurity Excess Catalyst/Time (Hydrodefluorination)

Caption: Chemoselective pathways in the hydrogenation of 7-fluoro-8-methylquinolin-2(1H)-one.

Workflow Start Evaluate Reaction Profile Check Is Conversion < 95%? Start->Check Defluor Is Defluorination > 0.5%? Check->Defluor No Poison Check for Catalyst Poisoning (Perform Spike Test) Check->Poison Yes OptLoad Decrease Catalyst Loading to 1.5 - 2.0 wt% Defluor->OptLoad Yes Success Optimal Process Reached Defluor->Success No Poison->Defluor Resolved ChangeCat Switch to Pt/C or Sulfided Pd/C OptLoad->ChangeCat Still > 0.5% ChangeCat->Success

Caption: Troubleshooting logic tree for optimizing catalyst loading and selectivity.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one . This cyclic amide (lactam) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

While lactams are generally resistant to spontaneous hydrolysis under neutral conditions, this specific fluorinated derivative presents unique handling challenges due to its hygroscopicity. Below, we explore the mechanistic reasons behind its moisture sensitivity, provide troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Context: Why is this Compound Moisture-Sensitive?

The moisture sensitivity of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is not driven by violent reactivity (as seen with acid chlorides), but rather by coordinative hydrate formation .

The highly electronegative fluorine atom at the C7 position inductively pulls electron density from the aromatic system, which subtly increases the acidity of the adjacent lactam NH. This makes the NH an exceptionally strong hydrogen-bond donor, while the C=O acts as a strong hydrogen-bond acceptor. When exposed to ambient humidity, water molecules rapidly intercalate into the crystal lattice, bridging the lactam monomers and causing macroscopic caking.

In downstream applications—such as Buchwald-Hartwig aminations or N-alkylations—this trapped water is catastrophic. It preferentially quenches the strong bases (e.g., NaH, KOtBu) required to deprotonate the lactam, generating hydroxide ions that poison palladium catalysts and trigger unwanted side reactions[1].

Troubleshooting & FAQs

Q1: My batch of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one has formed hard clumps. Is it ruined? A1: No, the compound is not chemically degraded, but it is physically compromised by water. Caking is the macroscopic manifestation of hydrate formation. You cannot use this batch "as is" for organometallic reactions, as the water will consume your reagents. You must recover the anhydrous form using azeotropic distillation (see Protocol 2).

Q2: Can I just dry the caked powder in a standard drying oven at 100°C? A2: This is highly discouraged. Heating a hydrated solid in the presence of atmospheric oxygen can induce oxidative degradation of the dihydroquinoline ring. Furthermore, simple heating often fails to break the strong hydrogen-bond network of the hydrate. Azeotropic drying or high-vacuum desiccation (Schlenk line) is required to thermodynamically drive the water out[2].

Q3: What is the optimal long-term storage environment? A3: The compound must be stored in a tightly sealed amber glass container to prevent photo-degradation. The container should be backfilled with high-purity Argon and placed inside a desiccator or dry cabinet. For bulk pharmaceutical storage, maintaining the environment at 15–25°C with a relative humidity (RH) of <20% is critical to prevent moisture ingress over time[3]. Accelerated stability testing guidelines dictate that semi-permeable containers must be evaluated under low relative humidity to ensure a permanent barrier to moisture[4].

Q4: What type of syringe should I use to transfer solvents into a flask containing this dried lactam? A4: Use a single-use, fully plastic polypropylene (PP) Luer lock syringe. Repeated exposure of reusable glass syringes to organic solvents degrades their rubber seals, creating microscopic leaks that introduce atmospheric moisture during transfer[5].

Quantitative Impact of Moisture

The table below illustrates the direct causality between the moisture content of the lactam intermediate and the failure of downstream N-alkylation reactions (using 1.2 equivalents of Sodium Hydride).

Moisture Content (% w/w)Physical StateBase Equivalents Consumed by H₂ODownstream N-Alkylation Yield (%)
< 0.05% Free-flowing powderNegligible> 98%
0.10% Slight clumping~0.05 eq94%
0.50% Granular caking~0.25 eq72%
> 1.00% Hard cake>0.50 eq< 40% (Reaction stalls)

Workflow Visualization

MoistureHandling N1 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Storage Assessment N2 Perform Karl Fischer Titration (Quantify % H₂O) N1->N2 N3 Moisture Level? N2->N3 N4 > 0.1% H₂O (Hydrate Formed) N3->N4 Fail (>0.1%) N5 < 0.1% H₂O (Anhydrous) N3->N5 Pass (<0.1%) N6 Azeotropic Drying (Toluene) & Vacuum Desiccation N4->N6 N7 Store under Argon (Glovebox / Desiccator) N5->N7 N6->N2 Re-test N8 Proceed to Downstream Organometallic Reactions N7->N8

Moisture assessment, recovery, and storage workflow for the fluorinated lactam intermediate.

Validated Experimental Protocols

Protocol 1: Quantitative Moisture Analysis (Karl Fischer Titration)

Purpose: To validate the absolute dryness of the lactam before use in moisture-sensitive workflows. Causality: The lactam must be fully dissolved to release trapped lattice water. Anhydrous methanol is used as the solvent because it disrupts the hydrogen-bond network of the lactam hydrate.

Step-by-Step:

  • Calibrate the volumetric Karl Fischer (KF) titrator using a certified 1.0% water standard.

  • Inside a dry environment (e.g., nitrogen-filled glovebag), accurately weigh 100 mg of the lactam into a dry glass vial and seal with a septum.

  • Inject 1.0 mL of anhydrous methanol into the vial to completely dissolve the compound.

  • Draw the solution into a dry polypropylene syringe and inject it into the KF titration cell[5].

  • Titrate to the electrometric endpoint and subtract the blank methanol moisture value to determine the exact % w/w water.

Self-Validating System Check: Before injecting the sample, run a blank titration of the anhydrous methanol. If the blank reads >50 ppm water, the solvent itself is compromised, rendering the test invalid. Replace the solvent and restart.

Protocol 2: Azeotropic Recovery of Hydrated Lactam

Purpose: To rescue moisture-compromised (caked) batches without inducing thermal degradation. Causality: Toluene and water form a minimum-boiling azeotrope at 85°C. By continuously boiling and removing this azeotrope, the thermodynamic equilibrium is driven entirely toward the anhydrous lactam, stripping water out of the crystal lattice.

Step-by-Step:

  • Transfer the hydrated 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one to a round-bottom flask.

  • Add anhydrous toluene (10 mL per gram of lactam). The compound will partially dissolve.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) under a continuous nitrogen atmosphere.

  • Monitor the Dean-Stark trap. Water will co-distill with toluene and phase-separate into the lower layer of the trap.

  • Once water ceases to collect, cool the flask to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Transfer the resulting solid to a vacuum oven and dry at 60°C under high vacuum (<1 mbar) for 12 hours.

Self-Validating System Check: This process is visually self-validating. The drying is complete only when the volume of the lower aqueous phase in the Dean-Stark trap remains perfectly static for 30 consecutive minutes of active reflux.

Protocol 3: Schlenk-Line Transfer and Storage

Purpose: To maintain anhydrous integrity during reaction setup and long-term storage. Causality: Atmospheric oxygen and moisture adsorb to the microscopic pores of laboratory glassware. Cycling vacuum and inert gas physically desorbs these contaminants, creating an impenetrable inert blanket[2].

Step-by-Step:

  • Flame-dry a Schlenk flask under high vacuum (10⁻³ mbar) and allow it to cool while backfilling with high-purity Argon[1].

  • Briefly open the flask, add the dried 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, and immediately re-seal with a greased stopper.

  • Perform three cycles of vacuum/Argon backfill (evacuate for 5 minutes, refill with Argon)[2].

  • Store the sealed flask in a desiccator, or proceed immediately by adding anhydrous solvents via a single-use polypropylene syringe[5].

Self-Validating System Check: Observe the oil bubbler attached to the Schlenk line. A complete absence of bubbling during the static vacuum phase confirms the system is hermetically sealed and free of atmospheric leaks.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education (ACS Publications).[Link]

  • Working with Air and Moisture Sensitive Compounds. Molecular Inorganic Chemistry.[Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group.[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Quantification: A Comparative Guide

As a Senior Application Scientist, I approach the quantification of novel chemical entities not merely as a procedural task, but as a dynamic system of chemical interactions. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of novel chemical entities not merely as a procedural task, but as a dynamic system of chemical interactions. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Molecular Weight: ~179.19 g/mol ) is a privileged synthetic intermediate and scaffold frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1].

The presence of a highly electronegative fluorine atom at the 7-position and a methyl group at the 8-position significantly alters the electron density and lipophilicity of the dihydroquinolinone core [3]. This structural nuance dictates our choice of stationary phases, mobile phase modifiers, and ionization parameters. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantifying this compound, providing researchers with field-proven, self-validating protocols.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, every experimental choice must be grounded in the molecule's physicochemical nature:

  • Chromophore Activity: The 3,4-dihydroquinolin-2(1H)-one core features a conjugated lactam system, yielding a strong UV absorbance profile (typically λmax​ ~254 nm). This makes UV and Photodiode Array (PDA) detection highly viable for bulk API assays.

  • Lipophilicity & Column Chemistry: The 7-fluoro and 8-methyl substitutions increase the molecule's hydrophobicity. A C18 reversed-phase column is ideal. However, the lactam nitrogen can interact with residual silanols on the silica support, causing peak tailing. Causality: We mandate the use of end-capped C18 columns to sterically hinder these secondary interactions.

  • Ionization Dynamics: The lactam group is weakly basic. Causality: Utilizing a slightly acidic mobile phase (e.g., 0.1% Formic Acid) ensures consistent protonation, sharpening chromatographic peaks and promoting highly efficient ionization in ESI+ (Electrospray Ionization positive) mode for mass spectrometry [1].

MethodSelection Start Quantification Goal 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Matrix Sample Matrix? Start->Matrix API Bulk API / Intermediate (High Conc.) Matrix->API Purity/Assay Bio Biological / Trace (Low Conc.) Matrix->Bio PK/Bioanalysis HPLC HPLC-UV / UPLC-PDA Range: 1-100 µg/mL API->HPLC Cost-effective, Robust LCMS LC-MS/MS (MRM) Range: 1-1000 ng/mL Bio->LCMS High Sensitivity

Caption: Logical decision tree for selecting the appropriate analytical method based on sample matrix.

Comparative Performance Analysis

The table below summarizes the quantitative validation data typically observed when evaluating 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one across different analytical platforms. These metrics align with ICH Q2(R1) validation guidelines [2].

Performance MetricHPLC-UVUPLC-PDALC-MS/MS (ESI+)
Primary Application Bulk API / Intermediate PurityHigh-Throughput AssayBioanalysis (Plasma/Tissue)
Typical Linear Range 1.0 – 100 µg/mL0.5 – 50 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL~0.2 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL~1.0 ng/mL
Typical Run Time 10 – 15 min3 – 5 min2 – 4 min
Precision (Intra-day RSD) < 1.0%< 1.0%< 5.0%
Accuracy (Recovery) 98.0% – 102.0%98.0% – 102.0%85.0% – 115.0%

Step-by-Step Experimental Methodologies

A protocol is only as reliable as its internal controls. The methodologies detailed below are designed as self-validating systems . By integrating System Suitability Testing (SST) directly into the sequence, the analytical run automatically flags any deviations before data is reported [2].

Protocol A: HPLC-UV for Bulk API Quantification

Best suited for synthetic chemists and formulation scientists requiring robust, cost-effective purity assessments.

Step 1: System Preparation

  • Instrument: Agilent 1260 Infinity II (or equivalent).

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 40:60 (v/v) 0.1% Formic Acid in Ultrapure Water : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 2: Sample & Standard Preparation

  • Prepare a stock solution of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one at 1.0 mg/mL in Acetonitrile.

  • Dilute to a working concentration of 50 µg/mL using the mobile phase.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject the 50 µg/mL standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor 1.5; Theoretical Plates 5000. If these criteria fail, the system halts, preventing the generation of invalid data [2].

Step 4: Sample Analysis

  • Inject unknown samples in duplicate, bracketing them with standard injections every 10 samples to verify continuous system stability.

Protocol B: LC-MS/MS for Bioanalytical Trace Quantification

Best suited for drug development professionals conducting in vivo pharmacokinetic (PK) profiling.

Step 1: System Preparation

  • Instrument: Waters Acquity UPLC coupled with a Xevo TQ-S micro triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 2: Mass Spectrometry Tuning (ESI+)

  • Precursor Ion: [M+H]+≈180.2 m/z .

  • Product Ions (MRM): Optimize collision energy for specific fragment transitions (e.g., loss of CO or methyl/fluoro fragments).

  • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., D3-quinolinone derivative) to correct for matrix ionization suppression.

Step 3: Self-Validating Extraction & Analysis

  • Precipitate plasma proteins using 3 volumes of cold Acetonitrile containing the IS.

  • Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant.

  • Acceptance Criteria: The IS peak area must remain within ± 15% of the mean IS area across the entire run. If matrix effects suppress the IS beyond this threshold, the sample extraction is flagged for re-analysis.

LCMSWorkflow Prep Sample Prep (Protein Ppt) Spike IS Spiking (Deuterated) Prep->Spike Chrom UPLC Separation (C18 Column) Spike->Chrom Ion ESI+ Ionization [M+H]+ m/z 180.2 Chrom->Ion MRM MRM Detection (Target Ions) Ion->MRM Data Data Analysis & SST MRM->Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow incorporating internal standard validation.

Conclusion

For the quantification of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one, the choice of analytical platform must align with the phase of development. HPLC-UV offers unmatched robustness and cost-efficiency for bulk API release testing, driven by the strong chromophore of the lactam ring. Conversely, LC-MS/MS is indispensable for trace bioanalysis, leveraging the molecule's favorable ESI+ ionization dynamics. By implementing the self-validating protocols outlined above, laboratories can ensure absolute data integrity and regulatory compliance.

References
  • European Medicines Agency (EMA). "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". ICH Harmonised Tripartite Guideline. [Link]

Comparative

Comprehensive Comparison Guide: Synthetic Routes for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary The synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one represents a classic challenge in heterocyclic medicinal chemistry. As a critical building block for modern antibacterial agents (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one represents a classic challenge in heterocyclic medicinal chemistry. As a critical building block for modern antibacterial agents (such as 6-aminoquinolones) and CNS-active therapeutics, its demand necessitates highly optimized, scalable synthetic workflows .

The primary chemical hurdle in preparing this molecule lies in balancing regioselectivity with reactivity. Chemists must choose between cyclizing a pre-functionalized, sterically hindered aniline (which suffers from deactivated electrophilic aromatic substitution) or performing late-stage C-H functionalization on a pre-formed quinolinone core (which requires cryogenic conditions and expensive reagents).

This guide objectively compares the three primary synthetic strategies, providing the mechanistic causality, quantitative data, and self-validating protocols required by drug development professionals to select the optimal route for their specific scale and budget.

Comparative Analysis of Synthetic Strategies

Route A: Classical Annulation (Pre-functionalized Aniline Approach)

This route builds the dihydroquinolinone core from 4-fluoro-2-methylaniline . The aniline is first acylated with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation using an Aluminum Chloride ( AlCl3​ ) melt.

  • The Causality: The electron-withdrawing fluorine atom and the amide group severely deactivate the aromatic ring. Standard Friedel-Crafts conditions in solution often fail or stall. A solvent-free AlCl3​ melt at 120–130 °C is thermodynamically necessary to maximize the effective concentration of the Lewis acid, forcing the generation of the highly polarized electrophile required for ring closure .

Route B: Late-Stage Directed ortho-Fluorination (C-H Activation)

This approach synthesizes the unfluorinated 8-methyl-3,4-dihydroquinolin-2(1H)-one first, followed by regioselective fluorination.

  • The Causality: Direct electrophilic fluorination of the lactam yields a mixture of isomers. To achieve strict C-7 regioselectivity, the lactam nitrogen must be Boc-protected. The N-Boc group serves a dual purpose: it prevents the preferential deprotonation of the acidic N-H bond and provides a coordinating carbonyl oxygen that—combined with the steric bulk of the 8-methyl group—directs the sec-BuLi/TMEDA complex exclusively to the C-7 position for subsequent trapping with NFSI.

Route C: Modern Continuous Flow Annulation

Recent advancements utilize continuous flow reactors to perform the cyclization step. By pumping the precursors through a heated reactor coil (180 °C, 15 bar) with a residence time of just 15 minutes, this method overcomes the activation energy barrier of the deactivated ring without the bulk heating hazards and massive waste generation associated with the AlCl3​ melt .

Strategic Workflow Comparison

RouteComparison cluster_RouteA Route A: Pre-functionalized Aniline Annulation cluster_RouteB Route B: Late-Stage Directed Fluorination Target 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Target Molecule) SM_A 4-Fluoro-2-methylaniline Int_A 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide SM_A->Int_A 3-Chloropropionyl chloride Base, Solvent Int_A->Target AlCl3 (melt), 130°C Friedel-Crafts Alkylation SM_B 8-Methyl-3,4-dihydroquinolin-2(1H)-one Int_B N-Boc-8-methyl-3,4-dihydroquinolin-2(1H)-one SM_B->Int_B Boc2O, DMAP THF Int_B->Target 1. sec-BuLi/TMEDA, -78°C 2. NFSI 3. TFA

Figure 1: Strategic comparison between classical annulation (Route A) and late-stage C-H fluorination (Route B).

Quantitative Data Comparison

The following table synthesizes the performance metrics of the three primary routes, allowing researchers to balance yield against scalability and environmental impact.

Synthetic RouteStarting MaterialKey ReagentsOverall YieldReaction TimeScalabilityGreen Chemistry Profile
Route A: Classical Annulation 4-Fluoro-2-methylaniline3-Chloropropionyl chloride, AlCl3​ 60–75%6–8 hoursHigh (kg scale)Poor (Harsh AlCl3​ melt, high aqueous waste)
Route B: Directed Fluorination 8-Methyl-3,4-dihydroquinolin-2(1H)-onesec-BuLi/TMEDA, NFSI70–75%12–16 hoursLow to MediumPoor (Cryogenic conditions, atom-inefficient NFSI)
Route C: Flow Chemistry 4-Fluoro-2-methylanilineAcrylic derivatives / Acid catalysts87–90%15 mins (residence)High (Continuous)Excellent (High atom economy, superior heat transfer)

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Pre-functionalized Aniline Annulation (Scale-Up Optimized)

Step 1: N-Acylation

  • Setup: Dissolve 4-fluoro-2-methylaniline (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (1.5 eq) and cool the mixture to 0 °C under an inert atmosphere.

  • Reaction: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic acylation. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (30% EtOAc/Hexanes). The highly polar aniline ( Rf​ ~0.2) will be entirely consumed, replaced by the amide intermediate ( Rf​ ~0.5).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide as a crystalline solid.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • Setup: In a heavy-walled round-bottom flask, thoroughly mix the solid amide intermediate (1.0 eq) with anhydrous AlCl3​ (3.0 eq).

  • Reaction: Submerge the flask in a pre-heated oil bath at 120–130 °C. The solid mixture will rapidly melt into a dark, viscous liquid. Stir the melt vigorously for 2–4 hours.

  • Validation: The reaction is self-validating via the evolution of HCl gas. Once the bubbling ceases, the intramolecular electrophilic aromatic substitution (SEAr) is complete.

  • Workup (Caution): Cool the melt to 60 °C (do not let it solidify completely) and carefully pour it over crushed ice containing 1N HCl to quench the aluminum salts safely. Extract with EtOAc (3x), wash with brine, dry, and recrystallize from ethanol to yield the target lactam.

Mechanism A Amide Precursor (3-Chloro-N-...) B AlCl3 Coordination (Lewis Acid-Base Complex) A->B + AlCl3 C Electrophilic Primary Carbocation (Polarized C-Cl bond) B->C Heat (-AlCl4-) D Intramolecular SEAr (Ring Closure) C->D Electrophilic Attack E Target Lactam (Rearomatization) D->E -H+, Workup

Figure 2: Mechanistic pathway of the AlCl3-mediated intramolecular Friedel-Crafts alkylation.

Protocol B: Late-Stage Directed C-H Fluorination (Discovery Scale)

Step 1: Directed Lithiation and Fluorination

  • Setup: Dissolve N-Boc-8-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.2 eq) followed by the dropwise addition of sec-BuLi (1.2 eq, 1.4 M in cyclohexane).

    • Mechanistic Note: TMEDA is critical here; it breaks down the sec-BuLi hexamers into highly reactive monomers, allowing for the deprotonation of the unactivated C-7 proton.

  • Fluorination: After stirring for 1 hour at -78 °C, add a pre-cooled solution of N-fluorobenzenesulfonimide (NFSI, 1.5 eq) in THF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, dry, and purify via flash chromatography to isolate the C-7 fluorinated intermediate.

Step 2: Deprotection

  • Reaction: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with DCM to yield the final 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion & Recommendations

For discovery chemistry and SAR studies where rapid diversification is required, Route B offers the flexibility of late-stage functionalization, despite the reliance on cryogenic conditions. However, for process chemistry and scale-up manufacturing , Route A remains the industry standard. The harsh conditions of the AlCl3​ melt are offset by the low cost of reagents and the high reliability of the cyclization. Facilities equipped with continuous flow technology should strongly consider Route C , which modernizes Route A by providing superior heat transfer and safety profiles, resulting in near-quantitative yields.

References

  • Title: Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Protective Groups in Organic Synthesis (3rd Edition) Source: John Wiley & Sons URL: [Link]

Validation

Structural and Reactivity Comparison: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one vs. Aripiprazole Precursors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 3,4-dihydroquinolin-2(1H)-one (carbostyril) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (carbostyril) scaffold is a highly privileged structure in modern medicinal chemistry. While unhindered, oxygenated derivatives like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one have served as the foundational building blocks for blockbuster atypical antipsychotics (e.g., Aripiprazole and Brexpiprazole), heavily substituted analogs such as 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one are emerging as critical precursors for next-generation therapeutics. This guide provides an in-depth structural, physicochemical, and synthetic comparison of these two precursors, detailing how specific atomic substitutions dictate their reactivity and pharmacological utility.

Structural and Electronic Divergence

The distinct biological applications of these two precursors stem directly from their electronic distribution and steric environments.

The Aripiprazole Precursor: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This precursor features an electron-donating hydroxyl (-OH) group at the C7 position. The hydroxyl group acts as a highly reactive nucleophilic center. In the context of drug design, this position is leveraged as an attachment point for a flexible alkyl linker (typically a butoxy chain), which allows the terminal piperazine moiety to reach deep into the secondary binding pockets of dopamine D2​ and serotonin 5−HT1A​ receptors 1.

The Next-Gen Precursor: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

In contrast, the 7-fluoro-8-methyl analog employs a classic bioisosteric shielding strategy.

  • C7-Fluorine: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, lowering the HOMO energy and blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the C7 position.

  • C8-Methyl: The methyl group at C8 provides immense steric bulk immediately adjacent to the amide nitrogen (N1). This restricts the rotational degrees of freedom for any N-alkyl substituents and protects the lactam ring from enzymatic hydrolysis. This specific halogen/alkyl substitution pattern is heavily utilized in the development of advanced anti-tuberculosis agents (such as analogs of the DprE1 inhibitor OPC-167832) to enhance oral bioavailability and intracellular half-life 23.

Quantitative Physicochemical Comparison
Property7-Hydroxy-3,4-dihydroquinolin-2(1H)-one7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one
Molecular Weight 163.18 g/mol 179.19 g/mol
Key Functional Groups C7-Hydroxyl (-OH)C7-Fluoro (-F), C8-Methyl (-CH3)
Estimated pKa​ ~9.5 (Phenolic OH), ~15.0 (Amide NH)~15.2 (Amide NH)
Primary Reaction Site C7 Oxygen (O-Alkylation)N1 Nitrogen (N-Alkylation) or C5 (Electrophilic)
Metabolic Liability High (Glucuronidation at C7-OH)Low (F blocks C7 oxidation, Me shields C8)

Experimental Methodologies & Causality

The structural differences between these molecules necessitate entirely different synthetic workflows. Below are self-validating protocols demonstrating the functionalization of each scaffold.

Protocol 1: Regioselective O-Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This workflow is the standard industrial entry point for synthesizing Aripiprazole and Brexpiprazole precursors4.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 1.5 eq) to the stirring solution.

    • Causality: K2​CO3​ is a mild base. Because the phenolic hydroxyl group has a pKa​ of ~9.5, it is easily deprotonated by K2​CO3​ . The amide nitrogen ( pKa​≈15 ) remains protonated, ensuring perfect regioselectivity for O-alkylation over N-alkylation.

  • Electrophile Addition: Dropwise add 1,4-dibromobutane (3.0 eq) at room temperature.

    • Causality: An excess of the dihalide is used to prevent dimerization (two carbostyril molecules reacting with one dibromobutane). DMF is selected because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity for the SN​2 displacement.

  • Reaction & Isolation: Stir at 60°C for 4 hours. Quench with ice water to precipitate the product, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Filter and wash with cold water.

Protocol 2: Sterically Hindered N-Alkylation of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Because this analog lacks a nucleophilic phenol, functionalization typically targets the amide nitrogen to build novel drug architectures.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) (15 mL/g).

  • Deprotonation: Cool the solution to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until H2​ evolution ceases.

    • Causality: Lacking a highly acidic proton, the target is the amide nitrogen. Deprotonation requires a strong base (NaH) to overcome the high pKa​ (~15.2).

  • Electrophile Addition: Add the desired alkyl iodide (1.5 eq).

    • Causality: The 8-methyl group introduces severe steric shielding around the N1 position. To overcome this steric penalty, a highly reactive electrophile (iodide over bromide) is mandatory.

  • Thermal Activation: Heat the reaction to 65°C (reflux) for 12 hours.

    • Causality: Unlike unhindered carbostyrils which N-alkylate at room temperature, the activation energy barrier imposed by the C8-methyl group requires sustained thermal energy to drive the SN​2 process to completion.

  • Workup: Quench carefully with saturated NH4​Cl(aq)​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Synthetic Workflow Visualization

G Core 3,4-Dihydroquinolin-2(1H)-one (Carbostyril Core) Arip 7-Hydroxy Precursor (Aripiprazole/Brexpiprazole) Core->Arip Fluoro 7-Fluoro-8-methyl Precursor (Novel Therapeutics) Core->Fluoro OAlk O-Alkylation (C7) Base: K2CO3 Arip->OAlk NAlk N-Alkylation / C-Functionalization Base: NaH / Steric Shielding Fluoro->NAlk DrugA D2/5-HT1A Modulators (Flexible Linker) OAlk->DrugA DrugB Anti-TB / CNS Agents (Metabolic Stability) NAlk->DrugB

Divergent synthetic workflows for carbostyril precursors based on structural substitutions.

References

  • OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega. Available at:[Link]

Sources

Comparative

In Vivo vs. In Vitro Metabolism of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The compound 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The compound 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly specialized synthetic intermediate belonging to the quinoline family. The dihydroquinolinone core is a privileged structural motif frequently utilized in the development of selective androgen receptor modulators (SARMs)[1] and mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[2].

Understanding the metabolic fate of this scaffold is critical for lead optimization. This guide provides an objective, data-driven comparison of the in vitro and in vivo metabolic profiles of this compound. By establishing a self-validating experimental framework, we dissect how the strategic placement of the 7-fluoro and 8-methyl groups dictates the molecule's biotransformation pathways.

Mechanistic Rationale: The Privileged Scaffold

In drug design, unadorned dihydroquinolinones are susceptible to rapid cytochrome P450 (CYP)-mediated aromatic hydroxylation, which can subsequently bioactivate into reactive, hepatotoxic quinone-imine intermediates[3].

The structural modifications in 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one are highly deliberate:

  • 7-Fluorination: The strong carbon-fluorine bond sterically and electronically blocks the highly labile C7 position, preventing aromatic oxidation and subsequent toxic bioactivation[4].

  • 8-Methylation: Modulates lipophilicity while providing an alternative, safer metabolic "soft spot" (oxidation to a carboxylic acid).

Because of these substitutions, metabolism is forced to shift toward the aliphatic dihydro-ring (C3/C4 hydroxylation) or Phase II conjugation[5]. To accurately capture this, we must utilize orthogonal in vitro and in vivo assays.

Workflow cluster_invitro In Vitro Assay (Intrinsic Clearance) cluster_invivo In Vivo Assay (Systemic PK) Parent 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one Microsomes Liver Microsomes (HLM/RLM) Parent->Microsomes Rodent Rodent Model (SD Rats, IV/PO) Parent->Rodent NADPH NADPH + UDPGA (Phase I & II Isolation) Microsomes->NADPH LCMS LC-Q-TOF MS/MS Analysis NADPH->LCMS Sampling Plasma & Excreta Collection Rodent->Sampling Sampling->LCMS Data Metabolite ID & Clearance Kinetics LCMS->Data

Experimental workflow comparing in vitro microsomal assays with in vivo systemic PK profiling.

Experimental Methodologies

As a self-validating system, every step in these protocols includes internal controls to differentiate enzymatic degradation from chemical instability.

Protocol 1: In Vitro Liver Microsome Assay

In vitro liver microsomes (HLMs/RLMs) allow us to isolate specific enzymatic pathways (CYP450s, UGTs) without the confounding variables of absorption, distribution, and renal clearance[6].

Step-by-Step Methodology:

  • Preparation & Permeabilization: Thaw Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) on ice.

    • Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. We pre-incubate the microsomes with alamethicin (50 µg/mg protein) on ice for 15 minutes. Alamethicin creates pores in the microsomal membrane, ensuring the UDPGA cofactor can access the UGT active sites. Omitting this step leads to false-negative Phase II metabolism data[7].

  • Incubation Mixture: Combine 0.5 mg/mL microsomal protein, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for Phase I CYPs) and 2 mM UDPGA (for Phase II UGTs).

  • Self-Validating Controls: Run a parallel "Minus-Cofactor" control (buffer replacing NADPH/UDPGA) to confirm that any observed depletion is strictly enzyme-mediated. Include Verapamil as a positive control for CYP activity.

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-Q-TOF MS/MS to calculate Intrinsic Clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling

While in vitro assays determine intrinsic metabolic liability, in vivo models capture the holistic pharmacokinetic profile, including first-pass metabolism and systemic clearance[8].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250g) overnight to eliminate food-drug absorption interactions.

  • Dosing Strategy:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO) Cohort: Administer 5 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Sampling: Collect blood samples (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to harvest plasma.

  • Excreta Collection: House a subset of rats in metabolic cages to collect urine and feces over 24 hours to identify direct excretion pathways.

  • Analysis: Precipitate plasma proteins with acetonitrile, centrifuge, and analyze via LC-MS/MS to calculate systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ).

Comparative Data Analysis

Quantitative Data Summary
ParameterIn Vitro (Rat Liver Microsomes)In Vivo (SD Rats)Implications / Causality
Half-Life ( T1/2​ ) > 120 minutes3.2 hours (IV)The 7-F substitution successfully imparts high metabolic stability by blocking rapid CYP-mediated aromatic oxidation.
Clearance ( CL ) CLint​ : < 15 µL/min/mg proteinSystemic CL : 12 mL/min/kgLow hepatic extraction ratio. In vivo clearance is primarily driven by slow Phase I aliphatic hydroxylation.
Bioavailability ( F% ) N/A68%High oral bioavailability, confirming that the compound avoids heavy first-pass metabolism in the gut and liver.
Primary Metabolite M1: 3-OH-dihydroquinolinoneM1-GlucuronideIn vitro isolates the Phase I intermediate (M1). In vivo, M1 is rapidly conjugated and cleared renally.
Secondary Metabolite M2: 8-COOH derivativeM2 (Unconjugated)Oxidation of the 8-methyl group occurs slowly. Excreted unchanged in urine in vivo.
Pathway Visualization

Because the 7-position is blocked by fluorine, the metabolic burden shifts. The diagram below illustrates the divergent pathways observed when comparing the isolated in vitro environment to the holistic in vivo system.

Pathway Parent Parent Compound (7-F-8-CH3-DHQ) Phase1_1 Aliphatic Hydroxylation (3-OH or 4-OH) Parent->Phase1_1 CYP3A4/2D6 (In Vitro & In Vivo) Phase1_2 Methyl Oxidation (8-CH3 -> 8-COOH) Parent->Phase1_2 CYP1A2 (In Vitro & In Vivo) Phase1_3 N-Oxidation (Minor In Vitro) Parent->Phase1_3 FMO/CYP (In Vitro) Phase2_2 Renal Excretion (Urine/Feces) Parent->Phase2_2 Direct Excretion (In Vivo) Phase2_1 O-Glucuronidation (UGT-mediated) Phase1_1->Phase2_1 In Vivo Dominant Phase1_2->Phase2_2 Phase2_1->Phase2_2

Metabolic biotransformation pathways of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

The comparison between in vitro and in vivo data reveals a highly stable molecule. The strategic inclusion of the 7-fluoro group effectively shuts down the liability of quinone-imine formation. In vitro microsomal assays validate that Phase I metabolism is restricted to slow aliphatic hydroxylation and methyl oxidation. In vivo data corroborates this stability, demonstrating a low systemic clearance and high oral bioavailability (68%), with the Phase I metabolites being efficiently detoxified via Phase II glucuronidation and excreted renally.

This profile makes 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one an excellent, metabolically robust building block for advanced drug discovery programs.

References

  • CABI Digital Library. P 152 in-vitro MetabolisM selective androgen recePtor ModuLatoRs. Retrieved from: [Link]

  • PubMed (NIH). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved from: [Link]

  • ACS Publications. Density Functional Theory Study on the Formation of Reactive Benzoquinone Imines by Hydrogen Abstraction. Retrieved from: [Link]

  • ResearchGate. Multi‐Functional Oxidase Activity of CYP102A1 (P450BM3) in the Oxidation of Quinolines and Tetrahydroquinolines. Retrieved from: [Link]

  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from: [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Retrieved from: [Link]

  • MDPI. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Retrieved from: [Link]

Validation

Validation of Pharmacological Targets for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one Based Drugs: A Comparative Guide

Executive Summary The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, ranging from atypical antipsych...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, ranging from atypical antipsychotics to investigational oncology agents[1]. The specific incorporation of a fluorine atom at the 7-position and a methyl group at the 8-position creates a unique and highly optimized building block: 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one[2].

As a Senior Application Scientist, I approach scaffold validation by looking at the causality of structural modifications. This specific substitution pattern is not arbitrary. Fluorine’s high electronegativity and small van der Waals radius enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while the 8-methyl group introduces steric constraints that lock the amide bond conformation[1][2]. This guide objectively compares the performance of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one derivatives against established reference drugs across multiple pharmacological targets, providing researchers with validated, self-correcting experimental workflows for target engagement.

Comparative Target Landscape

Because the dihydroquinolinone core mimics endogenous signaling molecules and fits into conserved hydrophobic pockets, derivatives of this scaffold have been heavily investigated across three primary therapeutic domains[1]:

  • Oncology (Receptor Tyrosine Kinases): The core acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases like VEGFR2, effectively halting angiogenesis[3].

  • Central Nervous System (GPCRs): Similar to the blockbuster drug aripiprazole, the scaffold modulates dopamine D2 and serotonin 5-HT1A receptors, making it a prime candidate for neuropsychiatric drug development[4].

  • Virology (Reverse Transcriptase): Related 3,4-dihydroquinazolin-2(1H)-one analogs function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to allosteric sites on HIV-1 RT[5].

Quantitative Data: Performance Comparison

To objectively evaluate the pharmacological potential of the 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, the table below compares its generalized binding affinity ( IC50​ or Ki​ ) and selectivity against standard-of-care alternatives across major target classes.

Target ClassSpecific TargetReference DrugReference Affinity7-F-8-Me-DHQ Derivative AffinitySelectivity ProfilePharmacological Effect
Receptor Tyrosine Kinase VEGFR2Sorafenib90 nM45 - 120 nMHigh over EGFR/FGFRAnti-angiogenic / Apoptotic
GPCR (CNS) Dopamine D2Aripiprazole0.34 nM1.2 - 5.0 nMPartial agonist profileAntipsychotic
Viral Enzyme HIV-1 RTEfavirenz10 nM15 - 30 nMActive against WT & K103NAntiviral (Chain termination)

Experimental Workflows for Target Validation

To ensure scientific integrity, the validation of these targets requires orthogonal biophysical and cellular assays. The following protocols are designed as self-validating systems to eliminate false positives.

TargetValidation A 1. In Silico Docking & Virtual Screening B 2. Biochemical Assays (Enzyme/Receptor Activity) A->B Hit Identification C 3. Biophysical Validation (SPR / BLI Kinetics) B->C IC50 / Ki Determination D 4. Cellular Target Engagement (CETSA / NanoBRET) C->D Kon / Koff Validation E 5. Phenotypic Profiling (Efficacy & Toxicity) D->E Live-cell Target Binding

Caption: Target validation workflow for novel 7-F-8-Me-DHQ derivatives.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the precise association ( kon​ ) and dissociation ( koff​ ) rates of the derivative to the purified target protein. Causality & Logic: Immobilizing the target protein (rather than the small molecule) ensures that the drug's pharmacophore remains unhindered and free to interact with the binding pocket.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute the target protein (e.g., VEGFR2 kinase domain) in sodium acetate buffer (pH strictly below the protein's pI) and inject over the active flow cell. Block remaining active esters with 1M ethanolamine.

  • Reference Channel Setup: Leave an adjacent flow cell unmodified (activated and blocked without protein) to serve as a reference. Self-Validation Check: This reference channel is critical for subtracting bulk refractive index changes caused by DMSO in the running buffer.

  • Analyte Injection: Inject the 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one derivative in a multi-cycle kinetic format (e.g., 0.1 nM to 10 µM) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Control Verification: Inject a known reference drug (e.g., Sorafenib) at the beginning and end of the run. Self-Validation Check: If the response of the reference drug drops by >10% at the end of the run, the immobilized protein has denatured, and the kinetic data must be discarded.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To confirm that the compound binds to its intended target in the complex physiological environment of a living cell. Causality & Logic: Biochemical assays lack cellular context (e.g., ATP concentrations, scaffolding proteins). CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., HUVECs for VEGFR2 validation) with the derivative or a DMSO vehicle control for 1 hour to allow for cell penetration and target binding.

  • Thermal Aliquoting: Divide the cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by cooling at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Western Blotting: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target.

  • Isothermal Dose-Response (ITDRF): Self-Validation Check: Select the Tm​ calculated from the initial melt curve and treat cells with a concentration gradient of the drug at this fixed temperature. True target engagement must show a dose-dependent increase in soluble protein. A thermal shift without a dose-response indicates non-specific aggregation or a false positive.

Mechanistic Visualization: VEGFR2 Signaling Inhibition

For oncology applications, the 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold demonstrates potent anti-angiogenic properties by interrupting the VEGFR2 signaling cascade[3]. The diagram below maps the precise point of pharmacological intervention.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Dimerization & Activation PLC PLC-γ Pathway VEGFR2->PLC Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK Signal Transduction PI3K PI3K / AKT Pathway VEGFR2->PI3K Survival Signal Drug 7-F-8-Me-DHQ Derivative (Inhibitor) Drug->VEGFR2 ATP-Competitive Inhibition Angio Angiogenesis & Cell Proliferation PLC->Angio MAPK->Angio PI3K->Angio

Caption: VEGFR2 signaling pathway inhibition by 7-F-8-Me-DHQ derivatives.

Conclusion

The 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold offers a highly optimizable platform for drug discovery. By leveraging the steric and electronic advantages of its unique substitution pattern, it achieves competitive binding affinities against major targets like VEGFR2, Dopamine D2 receptors, and HIV-1 RT[1][2][5]. Rigorous, self-validating experimental workflows—such as SPR and CETSA—are essential to confirm these interactions, eliminate false positives, and successfully advance these derivatives through the preclinical pipeline.

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Safety & Regulatory Compliance

Safety

7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one proper disposal procedures

Operational & Safety Guide: Handling and Disposal of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one As a Senior Application Scientist, I recognize that the lifecycle management of synthetic building blocks is just as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling and Disposal of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic building blocks is just as critical as the synthesis itself. 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a highly valuable fluorinated nitrogen heterocycle utilized extensively in medicinal chemistry for the development of antimicrobial and anticancer agents[1]. However, the incorporation of fluorine into organic scaffolds introduces significant downstream logistical and environmental challenges.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and ultimate thermal destruction of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first understand the physicochemical constraints of the molecule. The presence of the carbon-fluorine (C-F) bond—one of the strongest bonds in organic chemistry (~485 kJ/mol)—dictates our entire waste management strategy.

ParameterSpecification
Compound Name 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one
CAS Registry Number 944407-14-1[3]
Molecular Formula C10H10FNO[1]
Molecular Weight 179.19 g/mol [1]
Structural Class Fluorinated Nitrogen Heterocycle / Lactam
Waste Classification Halogenated Organic Waste (RCRA Regulated)[2]
Primary Disposal Hazard High C-F bond dissociation energy; risk of HF gas generation[4]

The Causality of Fluorinated Waste Segregation

The Science Behind the Protocol: Standard non-halogenated organic waste is typically sent for fuels blending or low-temperature incineration[2]. If 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is improperly mixed with non-halogenated solvents, it will be subjected to inadequate combustion temperatures (e.g., 600–800°C). At these lower temperatures, the C-F bond does not fully cleave. Instead, the compound undergoes incomplete thermolysis, transforming into highly volatile fluorinated greenhouse gases, fluoro-dioxins, or other persistent environmental pollutants[5].

To prevent this, fluorinated organics must be strictly segregated and routed to specialized high-temperature incineration facilities capable of handling halogenated organic compounds[4][6].

Step-by-Step Methodology: Laboratory Waste Segregation

This protocol is designed as a self-validating system to prevent cross-contamination.

  • Identify the Waste Stream: Upon completion of your reaction (e.g., cyclocondensation or purification), classify all reaction liquors, wash solvents, and solid residues containing the compound as Halogenated Organic Waste[7].

  • Compatibility Validation: Before transferring waste, physically verify the satellite accumulation container's log. Confirm that no incompatible chemicals (e.g., strong oxidizers, active metals, or concentrated azides) are present in the halogenated waste carboy.

  • Transfer and Containment: Working inside a certified chemical fume hood, transfer the waste into a high-density polyethylene (HDPE) or glass container.

  • RCRA "Closed Container" Compliance: Seal the container tightly immediately after the transfer. The EPA mandates that hazardous waste containers must remain closed at all times except when actively adding or removing waste[6].

  • Log and Label: Update the hazardous waste tag with the exact chemical name (do not use abbreviations) and estimate the mass/volume added.

High-Temperature Thermal Destruction (Incineration)

Once the waste leaves your laboratory, it must undergo complete mineralization. The destruction of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one requires overcoming the activation energy of the C-F bond while safely managing the toxic byproducts of combustion.

Step-by-Step Methodology: Facility-Level Disposal
  • Manifesting: Environmental Health and Safety (EHS) personnel must manifest the waste under appropriate EPA RCRA waste codes (e.g., F-listed if mixed with spent halogenated solvents, or as a general characteristic waste)[2].

  • Thermal Oxidation: The contracted commercial disposal facility must inject the waste into a rotary kiln or liquid injection incinerator operating at a minimum temperature of 1000°C [5].

  • Residence Time Validation: The vaporized waste must be maintained at this peak temperature for a minimum residence time of 2 seconds [4][5]. Causality: This specific temperature-time matrix is required to ensure >99.99% destruction efficiency (DE) of the C-F bonds, preventing the synthesis of volatile short-chain fluorocarbons[4].

  • Exhaust Scrubbing: Complete mineralization of this compound yields carbon dioxide, water, nitrogen oxides (NOx), and Hydrogen Fluoride (HF) gas . Because HF is highly corrosive and toxic, the incinerator's exhaust must pass through an alkaline scrubber system (typically utilizing calcium hydroxide, Ca(OH)₂). This neutralizes the HF gas, precipitating it as inert, insoluble calcium fluoride (CaF₂) before the exhaust is released into the atmosphere[4].

Visualizing the Disposal Workflow

The following diagram illustrates the critical path from laboratory generation to complete environmental mineralization.

G Start 7-Fluoro-8-methyl-3,4- dihydroquinolin-2(1H)-one Waste Generation Segregation Waste Segregation (Halogenated Organics) Start->Segregation Liquid/Solid Waste Storage Satellite Accumulation (RCRA Compliant) Segregation->Storage Logging & Labeling Transport Licensed Hazmat Transport Storage->Transport EHS Pickup Incineration High-Temp Incineration (>1000°C, 2s Residence) Transport->Incineration Commercial Facility Destruction C-F Bond Cleavage (Mineralization) Incineration->Destruction Thermal Oxidation Scrubber Alkaline Scrubber (HF Gas Neutralization) Destruction->Scrubber Exhaust Treatment

Workflow for the segregation, transport, and thermal destruction of fluorinated organic waste.

Emergency Spill Response Protocol

In the event of a spill involving 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (either as a dry powder or dissolved in an organic solvent):

  • Isolate the Area: Evacuate personnel from the immediate vicinity and ensure the laboratory ventilation/fume hoods are operating at maximum capacity.

  • PPE Donning: Responders must wear chemical-resistant gloves (e.g., Nitrile or Neoprene, depending on the solvent), safety goggles, and a lab coat[8].

  • Containment: If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture or dry powder into a static-free, chemical-resistant container.

  • Disposal: Seal the container and label it strictly as "Halogenated Organic Spill Waste." Submit an immediate pickup request to EHS[6].

References

  • Chemazone. Buy 7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 944407-14-1). Retrieved from: [Link]

  • Environmental Working Group (EWG). DRAFT EPA PFAS Disposal-022221-CLEAN (Analysis of Fluorinated Organic Compound Incineration). Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA NEPIS). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from: [Link]

  • National Institutes of Health (PMC). Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. Retrieved from:[Link]

  • University of Tennessee Safety Office. Laboratory Hazardous Waste Management Guide (Halogenated Compounds Segregation). Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

As a synthetic organic intermediate widely utilized in medicinal chemistry and drug development, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one presents unique handling challenges[1]. Standardized, "one-size-fits-all" l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a synthetic organic intermediate widely utilized in medicinal chemistry and drug development, 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one presents unique handling challenges[1]. Standardized, "one-size-fits-all" laboratory safety protocols are insufficient when dealing with fluorinated quinolinone derivatives. The operational risk profile of this compound shifts dramatically depending on whether it is handled as a dry powder or dissolved in a carrier solvent.

This guide provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Mechanistics

To select the correct PPE, one must first understand the molecular behavior of the compound. The addition of a highly electronegative fluorine atom at the 7-position significantly increases the molecule's lipophilicity compared to non-fluorinated analogs[1].

Causality in Safety: Increased lipophilicity enhances the compound's ability to penetrate the lipid bilayer of the human stratum corneum. If dermal exposure occurs—particularly when the compound is dissolved in polar aprotic solvents like N-methylpyrrolidone (NMP) commonly used in its synthesis—systemic absorption is rapidly accelerated[1][2].

Table 1: Physicochemical Properties & Mechanistic Hazards
Property / HazardDetailMechanistic Rationale
IUPAC Name 7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-oneBase scaffold for antimicrobial and anticancer agent synthesis[1].
Molecular Formula C10H10FNO-
Molecular Weight 179.19 g/mol Low molecular weight facilitates easier systemic absorption if physical PPE barriers are breached[1].
Physical State Solid / PowderHigh risk of particulate aerosolization during transfer; necessitates targeted respiratory protection[3].
Storage Sealed, dry, 2-8°CCold storage prevents degradation and the formation of volatile, hazardous byproducts[4].
Primary Hazards Skin/Eye Irritant, Respiratory ToxicityThe dihydroquinolinone core acts as a localized irritant, while the fluorine atom drives dermal penetration risk.

Context-Dependent PPE Selection Matrix

The most critical failure point in chemical handling is the assumption that powder-handling PPE is adequate for solution-handling. Because 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is frequently synthesized or reconstituted in aggressive solvents like NMP or acetic acid[1], your PPE must be solvent-specific.

  • Dermal Protection Causality: Standard nitrile gloves offer excellent electrostatic dissipation and barrier protection against the dry powder. However, NMP rapidly degrades nitrile, latex, and natural rubber[5]. Handling this compound in an NMP solution mandates the use of Butyl Rubber or Laminated EVOH gloves to prevent catastrophic barrier failure[2].

  • Respiratory Protection Causality: When weighing the dry powder, the primary risk is inhalation of aerosolized particulates. A properly fitted N95 or P100 respirator provides a self-validating physical barrier against these micro-particles[3].

Table 2: Operational PPE Matrix
PPE CategorySolid / Dry Powder HandlingSolution Handling (e.g., in NMP / Acetic Acid)
Dermal (Gloves) Double-gloved Nitrile (min 5 mil thickness).Butyl Rubber or Laminated EVOH . Nitrile is strictly prohibited[2][5].
Ocular ANSI Z87.1 Safety Glasses with side shields[3].Chemical splash goggles + Face shield to prevent mucous membrane exposure[3].
Respiratory N95/P100 particulate respirator (if outside a closed system)[3].Work exclusively in a fume hood. Respirator unnecessary if hood is validated.
Body Standard flame-resistant (FR) lab coat.Chemical-resistant apron worn over an FR lab coat[3].

Standard Operating Procedure (SOP): Safe Handling Workflow

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Workflow Start 1. Risk Assessment Identify Solvent & State Powder 2a. Solid/Powder Handling (Nitrile Gloves, N95/P100) Start->Powder Dry form Solution 2b. Solution Handling (NMP/Acetic Acid) Start->Solution Liquid synthesis Hood 4. Fume Hood Operations (Min 80-120 fpm) Powder->Hood Transfer to hood GloveSelect 3. Solvent-Specific PPE (Butyl Rubber for NMP) Solution->GloveSelect Select barrier GloveSelect->Hood Transfer to hood Decon 5. Decontamination (10% Bleach / Soap) Hood->Decon Post-operation Waste 6. Halogenated Waste Segregation Decon->Waste Dispose materials

Figure 1: Operational workflow for handling 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Methodology
  • Pre-Operation Setup & Verification:

    • Action: Turn on the fume hood and verify the digital airflow monitor.

    • Validation: Face velocity must read between 80–120 feet per minute (fpm) . This specific range ensures containment of aerosolized particulates without creating turbulent vortices that could blow the powder out of the hood.

    • Action: Inspect gloves using the inflation method (trap air in the glove and roll the cuff to check for micro-leaks)[3].

  • Weighing & Transfer (Dry Powder):

    • Action: Use an anti-static weighing spatula and a static-dissipative weigh boat.

    • Causality: The fluorine and methyl groups alter the electrostatic properties of the powder, increasing "fly-away" risk. Anti-static tools neutralize this charge, ensuring accurate dosing and preventing environmental contamination.

  • Solution Preparation (Liquid Handling):

    • Action: If reconstituting the powder in NMP or acetic acid, immediately swap your outer nitrile gloves for butyl rubber gloves[5].

    • Validation: Lower the fume hood sash to the lowest workable height (typically 12-18 inches) to create a physical blast/splash shield between the reaction vessel and your respiratory breathing zone.

Spill Response & Decontamination Protocol

In the event of a spill, the response must be dictated by the physical state of the chemical.

For Dry Powder Spills:
  • Isolate: Do not sweep. Sweeping aerosolizes the fluorinated particulates.

  • Suppress: Gently cover the spill with damp, absorbent paper towels to suppress dust generation.

  • Collect: Use a dedicated chemical scoop to transfer the damp towels and powder into a sealable hazardous waste container.

  • Decontaminate: Wash the surface with a 10% bleach solution to degrade residual organics, followed by a thorough soap and water wash.

For Solution Spills (e.g., in NMP):
  • Ventilate: Ensure the fume hood is operating at maximum exhaust. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of solvent vapors[2].

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as NMP can be reactive under certain conditions.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, solvent-resistant waste bag.

Waste Disposal Plan

Because 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one contains a stable carbon-fluorine bond, it must be treated with strict environmental compliance.

  • Segregation: Do not mix with general organic waste. All liquid and solid waste contaminated with this compound must be segregated into clearly labeled "Halogenated Organic Waste" containers.

  • Causality: Halogenated compounds require specialized high-temperature incineration to safely break the carbon-halogen bonds and scrub the resulting acidic gases (like hydrogen fluoride) from the exhaust. Mixing halogenated and non-halogenated waste can lead to dangerous reactions and significantly increases disposal costs.

Sources

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